2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWWRWLFPUVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. Boronic acids and their derivatives are pivotal in medicinal chemistry, primarily for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The strategic incorporation of a fluorine atom and an N,N-dimethylaminocarbonyl group into the phenylboronic acid scaffold imparts unique electronic properties and metabolic stability, making this compound a valuable intermediate for the synthesis of complex, biologically active molecules.[2] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and provides expert insights into the practical application of this versatile compound for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Phenylboronic acids, in turn, are indispensable reagents in organic synthesis, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The convergence of these two chemical motifs in this compound creates a powerful and versatile building block for the construction of novel therapeutics.
The N,N-dimethylaminocarbonyl moiety offers a site for hydrogen bonding and can influence the molecule's solubility and pharmacokinetic profile. The ortho-fluoro substituent modifies the electronic nature of the boronic acid, which can impact its reactivity and selectivity in cross-coupling reactions.[3] This guide provides a detailed examination of the synthesis and characterization of this important intermediate, offering both theoretical understanding and practical, field-tested protocols.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-fluoro-3-bromobenzoic acid. The initial step involves the formation of the N,N-dimethylamide, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N,N-Dimethyl-2-fluoro-3-bromobenzamide
The initial step involves the conversion of the carboxylic acid to the corresponding N,N-dimethylamide. This is a standard transformation, typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with dimethylamine.
Experimental Protocol:
-
To a solution of 2-fluoro-3-bromobenzoic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add a solution of dimethylamine (2.5 eq, either as a solution in THF or bubbled as a gas) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude N,N-Dimethyl-2-fluoro-3-bromobenzamide, which can be purified by column chromatography on silica gel.
Step 2: Miyaura Borylation to Yield this compound
The crucial carbon-boron bond formation is accomplished via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent is a highly reliable and versatile method for the synthesis of arylboronic acids and their esters.[4][5]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine N,N-Dimethyl-2-fluoro-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a suitable solvent, such as dioxane or toluene.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is the pinacol ester of the target boronic acid. To obtain the free boronic acid, the pinacol ester can be hydrolyzed. Dissolve the crude ester in a mixture of acetone and water.
-
Add an acid, such as hydrochloric acid, and stir at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound. Further purification can be achieved by recrystallization.
In-depth Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the protons in the molecule. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N,N-dimethyl groups will likely appear as two singlets due to restricted rotation around the amide C-N bond, or as a single broad singlet at higher temperatures. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making their observation variable.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will be in the range of δ 165-175 ppm. The carbon atom attached to the boron will have a characteristic chemical shift, although it can sometimes be broad or difficult to observe.[7]
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, with coupling to adjacent protons.
-
¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boronic acid functionality, which typically appears as a broad singlet.
Table 1: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.2 - 7.8 | m |
| 2.9 - 3.2 | s (br) | |
| 8.0 - 8.5 | s (br) | |
| ¹³C | 168 - 172 | - |
| 160 - 165 (d, ¹JCF) | - | |
| 115 - 140 | - | |
| 35 - 40 | - | |
| ¹⁹F | -110 to -120 | m |
| ¹¹B | 28 - 32 | s (br) |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected [M+H]⁺ ion should be observed.
Table 2: Mass Spectrometry Data
| Ionization Mode | Calculated m/z for C₉H₁₁BFNO₃ | Observed m/z |
| ESI+ | [M+H]⁺: 212.0837 | To be determined |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the final compound. A reversed-phase method is generally suitable for the analysis of aromatic boronic acids.[8][9][10]
Caption: A typical HPLC workflow for the analysis of arylboronic acids.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the product from any starting materials or byproducts. The retention time and peak purity can be used to confirm the identity and assess the purity of the final compound.
Conclusion and Future Perspectives
This technical guide has detailed a reliable and robust methodology for the synthesis and characterization of this compound. The presented protocols, grounded in established chemical principles and supported by expert insights, provide a clear pathway for researchers to access this valuable building block. The strategic placement of the fluoro and N,N-dimethylaminocarbonyl substituents makes this compound a highly attractive intermediate for the development of novel pharmaceuticals. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like the one described herein will only increase, paving the way for future innovations in drug discovery.
References
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available from: [Link]
-
Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available from: [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]
-
Theranostics. Supporting Information. Available from: [Link]
-
ResearchGate. Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available from: [Link]
-
PMC - NIH. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Available from: [Link]
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ResearchGate. Miyaura borylation. Available from: [Link]
-
Evans Group, Harvard University. lithium halogen exchange #1 revised. Available from: [Link]
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MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]
-
The Journal of Organic Chemistry. The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Available from: [Link]
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PubMed. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Available from: [Link]
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ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Available from: [Link]
-
PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]
- Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine.
-
PMC - NIH. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Available from: [Link]
-
University of California, Berkeley. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]
- Google Patents. A kind of preparation method of fluorobenzamide compound.
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PubChem. 2-Fluorophenylboronic acid. Available from: [Link]
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]
-
White Rose eTheses Online. Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds. Available from: [Link]
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National Institute of Standards and Technology. Fluoroform - the NIST WebBook. Available from: [Link]
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PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. Available from: [Link]
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An In-depth Technical Guide to 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a specialized building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—a boronic acid, a fluorine atom, and a dimethylaminocarbonyl group—offers a powerful combination of reactivity, modulatory effects on physicochemical properties, and strategic vectors for molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this versatile reagent, with a focus on its utility in drug discovery and development.
The boronic acid moiety is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The N,N-dimethylaminocarbonyl group provides a polar, sterically demanding substituent that can be leveraged to fine-tune solubility and explore specific interactions within a binding pocket. The strategic ortho-relationship between the fluorine and boronic acid groups can also influence the reactivity and stability of the boronic acid.
This document serves as a technical resource for researchers, providing both foundational data and practical insights into the handling and application of this compound.
Physicochemical Properties
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1451391-88-0 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₁BFNO₃ | - |
| Molecular Weight | 211.00 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | General appearance of arylboronic acids |
| Melting Point | Not available (Predicted to be in the range of 150-200 °C) | Based on related substituted phenylboronic acids |
| Boiling Point | Not available (Decomposes upon heating) | General property of boronic acids |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as DMSO, DMF, methanol, and THF (Predicted) | Based on the polarity of the functional groups |
| pKa | Estimated to be in the range of 7.5-8.5 | Based on the electronic effects of the substituents on the phenyl ring |
Solubility: The presence of the polar N,N-dimethylaminocarbonyl and boronic acid groups is expected to confer some aqueous solubility, although the overall hydrophobic character of the phenyl ring will limit this. Arylboronic acids are generally more soluble in polar organic solvents.
pKa: The acidity of the boronic acid is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atom would be expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ~8.8). However, the N,N-dimethylaminocarbonyl group's electronic effect is more complex and can be either electron-donating or -withdrawing depending on its orientation. A pKa in the physiological range can be advantageous for certain biological applications.
Synthesis
The synthesis of ortho-substituted arylboronic acids can be achieved through several routes. A common and effective method involves directed ortho-metalation followed by borylation.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Fluoro-N,N-dimethylbenzamide
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-fluoro-N,N-dimethylbenzamide and anhydrous THF under a nitrogen atmosphere.
-
Directed ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. TMEDA is added, followed by the dropwise addition of s-BuLi over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and other substituents. Methyl protons of the dimethylamino group as a singlet (or two singlets due to restricted rotation) around 3.0 ppm. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-170 ppm, with C-F and C-B couplings. Carbonyl carbon around 165-170 ppm. Methyl carbons around 35-40 ppm. |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| IR Spectroscopy | O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1250 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Applications in Drug Discovery and Development
The unique combination of functional groups in this compound makes it a valuable tool for medicinal chemists.
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many drug molecules.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The fluorine and amide substituents can be used to modulate the electronic and steric properties of the resulting biaryl product, influencing its conformation and binding to a biological target.
Boronic Acid as a Pharmacophore
Beyond its role as a synthetic intermediate, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This property has been exploited in the development of protease inhibitors. The substituents on the phenyl ring play a crucial role in directing the molecule to the target enzyme and optimizing its binding affinity and selectivity.
Stability and Handling
Arylboronic acids are generally stable compounds but can be susceptible to certain degradation pathways.
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often in equilibrium in solution.
-
Oxidative Deboronation: Exposure to strong oxidizing agents can lead to the cleavage of the C-B bond, replacing the boronic acid with a hydroxyl group.
-
Protodeboronation: Under certain conditions (e.g., strong acid or base, elevated temperatures), the boronic acid group can be replaced by a hydrogen atom.
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a metabolically stabilizing fluorine atom, and a polar amide group provides a versatile platform for the construction of complex molecules with tailored properties. A thorough understanding of its physicochemical characteristics, synthesis, and handling is crucial for its effective application in the development of novel therapeutics and other advanced materials.
References
- Note: As specific literature on this exact compound is limited, the following are representative authoritative sources on the synthesis and properties of rel
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
-
Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. [Link]
-
Caron, S.; Hawkins, J. M. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 1998, 63 (13), 2054-2056. [Link]
-
Sporzyński, A.; Leszczynski, P. Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 2017, 6 (5), 127-133. [Link]
-
Arnold, K.; Batsanov, A.; Davies, B.; Whiting, A. Boronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry, 2008, 10 (1), 124-129. [Link]
An In-Depth Technical Guide to 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Introduction
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a specialized trifunctional reagent of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a boronic acid, a fluorine atom, and a dimethylcarboxamide group on a phenyl ring, provides a unique combination of reactivity, structural rigidity, and modulatory physicochemical properties. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of carbon-carbon bonds. The strategic placement of a fluorine atom can profoundly influence the molecule's electronic character, metabolic stability, and binding affinity to biological targets. Furthermore, the N,N-dimethylaminocarbonyl group offers a site for hydrogen bonding and can be crucial for molecular recognition and optimizing pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and handling for researchers and drug development professionals.
Part 1: Chemical Identity and Properties
Accurate identification and understanding of the physicochemical properties of a reagent are fundamental for its effective use in research and development.
Chemical Identifiers
A consistent and accurate identification of chemical compounds is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound and its commonly used pinacol ester derivative.
| Identifier | This compound | This compound pinacol ester |
| CAS Number | 1451391-88-0[1] | 2121512-58-9[2][3] |
| MDL Number | MFCD16295256[1] | MFCD18730342[3] |
| Molecular Formula | C9H11BFNO3[1] | C15H21BFNO3[3] |
| IUPAC Name | (2-Fluoro-3-(dimethylcarbamoyl)phenyl)boronic acid | 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide[3] |
| InChI Key | Not available | SFQUHHDNRQOMIA-UHFFFAOYSA-N[3] |
| SMILES | CN(C)C(=O)c1cccc(B(O)O)c1F | CN(C)C(=O)C1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1F[3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications.
| Property | Value | Source |
| Molecular Weight | 211.00 g/mol | Calculated |
| Purity | ≥97% | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage Temperature | 2-8°C | [1] |
| Shipping Temperature | Room Temperature | [1] |
Part 2: Synthesis and Mechanism
The synthesis of substituted phenylboronic acids often involves the use of organometallic intermediates, which are then trapped with a boron electrophile. A common and effective method is the Grignard reaction, where an aryl halide is converted to an arylmagnesium halide, followed by reaction with a trialkyl borate and subsequent hydrolysis.[4][5]
A plausible synthetic route to this compound starts from a suitable di-halogenated precursor. The regioselectivity of the metal-halogen exchange is a critical step, often directed by the electronic and steric nature of the substituents.
Representative Synthesis Workflow
Caption: A potential synthetic pathway to the target molecule.
Detailed Synthetic Protocol (Representative)
-
Grignard Reagent Formation: To a solution of 1-bromo-2-fluoro-3-iodobenzene in anhydrous THF at -15°C, a solution of isopropylmagnesium chloride lithium chloride complex is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: The freshly prepared Grignard reagent is then cooled to -78°C, and triisopropyl borate is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl. The mixture is then extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product, 2-fluoro-3-bromophenylboronic acid, is purified by column chromatography on silica gel.
-
Aminocarbonylation: The purified 2-fluoro-3-bromophenylboronic acid is subjected to a palladium-catalyzed aminocarbonylation reaction with dimethylamine in the presence of a molybdenum hexacarbonyl as a solid CO source to yield the final product.
Part 3: Applications in Research and Development
The unique structural features of this compound make it a valuable tool in drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[6] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between sp2-hybridized carbon atoms. The presence of the fluoro and amide groups can be exploited to fine-tune the electronic properties and steric hindrance at the reaction center, potentially influencing the efficiency and selectivity of the coupling process. These reactions are instrumental in constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents.[7]
Enzyme Inhibition and Drug Design
Boronic acids are known to be reversible inhibitors of serine and cysteine proteases.[6] The boron atom can form a stable, covalent adduct with the catalytic serine or cysteine residue in the active site of these enzymes. The substituents on the phenyl ring play a crucial role in determining the binding affinity and selectivity. The fluoro and dimethylcarbamoyl groups of the title compound can engage in specific interactions with the enzyme's active site, enhancing its inhibitory potency and selectivity.[8] This makes it a valuable fragment for fragment-based drug design (FBDD) campaigns targeting these enzyme classes, which are implicated in a variety of diseases, including cancer, diabetes, and infectious diseases.[7]
Conceptual Drug Discovery Workflow
Caption: Application in a drug discovery pipeline.
Part 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4, 2.0 equiv)
-
Toluene/Water (5:1)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Part 5: Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area or in a fume hood.
Part 6: References
-
Huagongzhizao. (n.d.). This compound pinacol ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
Boron Molecular. (n.d.). (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from
-
PubMed. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. This compound pinacol ester、2121512-58-9 CAS查询、this compound pinacol ester物化性质-化工制造网 [chemmade.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid (EVT-12791125) [evitachem.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Introduction
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a specialized building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a boronic acid for cross-coupling or sensing, a fluoro group for modulating electronic properties and metabolic stability, and a dimethylaminocarbonyl moiety for influencing solubility and binding interactions—makes it a compound of significant interest. A thorough understanding of its structural characteristics is paramount for its effective application.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for this compound.
Caption: Molecular structure and atom numbering scheme.
Predicted ¹H NMR Spectral Data
The prediction of the ¹H NMR spectrum is based on the additive effects of the substituents on the aromatic ring and data from analogous compounds such as 2-fluorophenylboronic acid and N,N-dimethylbenzamide.[1][2] The key feature in the proton spectrum is the presence of three distinct aromatic signals and the signals from the N,N-dimethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H4 | ~7.5 - 7.7 | t | ³J(H4,H5) ≈ 7-8 | This proton is situated between two electron-withdrawing groups (B(OH)₂ and CONMe₂), leading to a downfield shift. It will appear as a triplet due to coupling with H5 and H6 (assuming similar coupling constants). |
| H5 | ~7.3 - 7.5 | ddd | ³J(H5,H4) ≈ 7-8, ³J(H5,H6) ≈ 7-8, ⁴J(H5,F) ≈ 2-3 | This proton is ortho to the boronic acid and meta to the fluoro and amide groups. It will be a doublet of doublet of doublets due to coupling with H4, H6, and a long-range coupling to fluorine. |
| H6 | ~7.8 - 8.0 | ddd | ³J(H6,H5) ≈ 7-8, ⁴J(H6,H4) ≈ 1-2, ³J(H6,F) ≈ 5-6 | This proton is ortho to the fluoro group, experiencing a significant downfield shift and a characteristic ³J(H,F) coupling. |
| B(OH)₂ | ~8.0 - 8.5 (or broad, variable) | br s | None | The chemical shift of boronic acid protons is highly dependent on solvent, concentration, and temperature, and often exchanges with water in the solvent. It typically appears as a broad singlet. |
| N-CH₃ (C8/C9) | ~2.9 - 3.1 | s (two distinct signals) | None | Due to the partial double bond character of the C-N amide bond, rotation is restricted. This makes the two methyl groups chemically non-equivalent, resulting in two separate singlets.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted by considering the electronic effects of the three different substituents. The most notable features will be the large one-bond coupling of the fluorine to C2 (¹JCF) and the potentially broad or absent signal for the carbon attached to boron (C1) due to quadrupolar relaxation.
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| C1 | ~130 - 135 | br s or not observed | - | The ipso-carbon attached to the boron atom. Its signal is often broadened due to the quadrupolar nature of the boron nucleus. |
| C2 | ~160 - 165 | d | ¹J(C,F) ≈ 240-250 | Directly attached to the highly electronegative fluorine atom, this carbon is significantly deshielded and exhibits a large one-bond C-F coupling. |
| C3 | ~135 - 140 | d | ²J(C,F) ≈ 15-25 | This carbon is attached to the amide group and is two bonds away from fluorine, resulting in a smaller doublet splitting. |
| C4 | ~128 - 132 | s | - | This CH carbon is primarily influenced by the meta-position of the fluoro and boronic acid groups. |
| C5 | ~125 - 129 | d | ⁴J(C,F) ≈ 1-3 | This CH carbon is four bonds away from the fluorine, potentially showing a small long-range coupling. |
| C6 | ~133 - 138 | d | ³J(C,F) ≈ 5-10 | This CH carbon is ortho to the boronic acid and meta to the amide, showing a three-bond coupling to fluorine. |
| C7 (C=O) | ~168 - 172 | s | - | Typical chemical shift for a carbonyl carbon in an N,N-disubstituted amide.[4] |
| C8/C9 (N-CH₃) | ~35 - 40 | s (two distinct signals) | - | Due to restricted C-N bond rotation, two distinct signals are expected for the two methyl carbons.[4] |
Expert Rationale for Spectral Predictions
The predicted spectra are a composite of well-understood NMR principles:
-
Substituent Effects: The electron-withdrawing nature of the fluoro, boronic acid, and carbonyl groups generally leads to a downfield shift for the aromatic protons and carbons compared to unsubstituted benzene. The fluorine atom, being the most electronegative, has the most significant deshielding effect on the ortho (C2, H6) and para positions.
-
Fluorine Coupling: The presence of a fluorine atom introduces characteristic heteronuclear coupling constants (J-coupling) to nearby protons and carbons. The magnitude of this coupling decreases with the number of bonds separating the nuclei (¹J > ²J > ³J > ⁴J). This is a powerful diagnostic tool for confirming the position of the fluorine substituent.[5]
-
Amide Bond Restriction: The lone pair on the nitrogen atom of the N,N-dimethylaminocarbonyl group participates in resonance with the carbonyl group. This imparts a partial double-bond character to the C-N bond, hindering free rotation at room temperature on the NMR timescale. Consequently, the two methyl groups are in different chemical environments (one cis and one trans to the carbonyl oxygen), leading to two distinct signals in both the ¹H and ¹³C NMR spectra.[3]
-
Boron Quadrupolar Effects: The boron atom (both ¹⁰B and ¹¹B isotopes) possesses a nuclear quadrupole moment. This provides an efficient relaxation pathway for adjacent nuclei, often causing the signal for the directly attached carbon (C1) to be significantly broadened, sometimes to the point of being unobservable.[6][7]
Recommended Experimental Protocol
To obtain high-quality, unambiguous NMR data for this compound, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR data acquisition and analysis.
Detailed Steps:
-
Solvent Selection: DMSO-d₆ is a primary choice as it is an excellent solvent for polar aromatic compounds and minimizes the rapid exchange of the B(OH)₂ protons, often allowing for their observation.[8] Chloroform-d (CDCl₃) can also be used, but boronic acids have a higher propensity to form cyclic anhydrides (boroxines) in less polar, aprotic solvents, which would complicate the spectra.
-
Standard 1D Spectra: A standard ¹H spectrum should be acquired first to assess sample purity and concentration. Following this, a proton-decoupled ¹³C spectrum will provide information on the carbon framework. A DEPT-135 experiment is valuable to distinguish CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).
-
Heteronuclear Spectra: Given the molecular structure, acquiring ¹⁹F and ¹¹B NMR spectra is highly recommended. The ¹⁹F spectrum provides a direct observation of the fluorine environment, while the ¹¹B spectrum confirms the trigonal planar (sp²) geometry of the boronic acid, which typically resonates around 30 ppm.[7][9]
-
2D Correlation Spectroscopy: For definitive assignment of all proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Will reveal the coupling network between the aromatic protons (H4, H5, H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Will unambiguously link each aromatic proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the N-CH₃ protons to the carbonyl carbon (C7) and the aromatic carbon (C3) will confirm the connectivity of the amide group.
-
By following this comprehensive protocol, researchers can confidently elucidate and validate the structure of this compound, ensuring its identity and purity for downstream applications.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Gerig, J.T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Einspahr, H., & Bugg, C.E. (1980). The geometry of the borate-diol reaction. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(2), 264-271.
-
Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., & Abramczyk, W. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2023. [Link]
-
Royal Society of Chemistry. (2015). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- T. D. James, S. Shinkai. (2002). Boronic acids in sensor design. Topics in Current Chemistry, 218, 159-200.
- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reddit. (2023). NMR spectrum of n,n-diethylbenzamide. [Link]
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- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Boronic acids are crucial building blocks in organic synthesis, particularly in cross-coupling reactions, making their accurate characterization and quantification essential.[1] This document outlines the inherent challenges in analyzing boronic acids by mass spectrometry and presents robust methodologies for obtaining high-quality, reproducible data.
Introduction: The Analytical Challenge of Boronic Acids
Boronic acids, while versatile in synthesis, present unique analytical hurdles in mass spectrometry. Their propensity to undergo dehydration to form cyclic anhydrides known as boroxines can complicate spectral interpretation.[1][2] Furthermore, the formation of solvent adducts and dimers is common, necessitating carefully optimized analytical methods to ensure that the observed ions accurately reflect the analyte of interest.[3] This guide will address these challenges and provide field-proven insights into the successful analysis of this compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11BFNO3 |
| Molecular Weight | 211.00 g/mol |
| IUPAC Name | [2-fluoro-3-(dimethylcarbamoyl)phenyl]boronic acid |
Understanding the chemical structure is paramount to predicting its behavior in the mass spectrometer. The presence of the acidic boronic acid group, the basic N,N-dimethylamino group, and the electronegative fluorine atom will all influence ionization efficiency and fragmentation patterns.
Recommended Analytical Workflow: LC-MS
For routine analysis and purity assessment of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity, selectivity, and throughput.[1] An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.[1][3]
Caption: General workflow for LC-MS analysis.
Experimental Protocol: UHPLC-ESI-MS
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
2. UHPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is recommended for good retention and peak shape.[3]
-
Mobile Phase A: 10 mM Ammonium acetate in water. The ammonium acetate helps to form adducts in positive ion mode and aids in ionization.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Both positive and negative ion modes should be evaluated.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimization is crucial to minimize in-source fragmentation).
-
Desolvation Gas Flow: 600-800 L/Hr (typically Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
-
Mass Range: m/z 50-500.
Ionization and Adduct Formation
Electrospray ionization (ESI) is a "soft" ionization technique, meaning it generally imparts less energy to the analyte, preserving the molecular ion.[6][7] For this compound (MW = 211.00), the following ions are anticipated:
| Ionization Mode | Expected Ion | m/z | Notes |
| Positive ESI | [M+H]+ | 212.0 | Protonation likely at the dimethylamino group. |
| Positive ESI | [M+Na]+ | 234.0 | Common adduct from glassware or mobile phase contaminants. |
| Positive ESI | [M+NH4]+ | 229.0 | Expected when using ammonium acetate buffer.[3] |
| Negative ESI | [M-H]- | 210.0 | Deprotonation of the boronic acid hydroxyl group. |
It is crucial to be aware of the potential for in-source dehydration, which would result in a loss of water (18 Da) from the molecular ion. The trimerization to a boroxine would result in an ion at a much higher m/z corresponding to [3M-3H2O+H]+ in positive mode or [3M-3H2O-H]- in negative mode. Careful optimization of source conditions can minimize these phenomena.[3]
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To confirm the identity of the compound and to distinguish it from isomers, tandem mass spectrometry (MS/MS) is invaluable. This involves isolating the precursor ion (e.g., [M+H]+) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Caption: Predicted fragmentation pathways for [M+H]+.
Predicted Fragmentation Patterns
Based on general fragmentation rules for organic molecules, the following cleavages are predicted for the [M+H]+ ion of this compound:[8][9][10]
-
Loss of Water (-18 Da): A common fragmentation for boronic acids, leading to a fragment at m/z 194.0.
-
Loss of the Dimethylaminocarbonyl Group (-73 Da): Cleavage of the amide group could result in a fragment at m/z 139.0.
-
Loss of the Boronic Acid Group (-46 Da): Cleavage of the C-B bond could lead to a fragment at m/z 166.0.
-
Formation of the Dimethylcarbamoyl Cation: A fragment corresponding to [C(O)N(CH3)2]+ at m/z 72.0 is also possible.
In negative ion mode, fragmentation of the [M-H]- ion often yields characteristic fragments of the boronic acid moiety itself, such as BO- (m/z 27) and BO2- (m/z 43).[11] The relative abundance of these fragments can be dependent on the collision energy.[11]
Considerations for Quantitative Analysis
For the quantification of this compound, particularly at trace levels in a complex matrix (e.g., as a potential impurity in a drug substance), a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[4][5]
MRM Transition Selection:
-
Precursor Ion: The most abundant and stable ion in full scan mode (e.g., [M+H]+ at m/z 212.0 or [M-H]- at m/z 210.0).
-
Product Ion: One or two of the most intense and specific fragment ions observed in the MS/MS spectrum.
For trace level analysis, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can enhance sensitivity and chromatographic performance, although direct analysis is often sufficient and preferred for higher throughput.[5][12]
Conclusion
The mass spectrometric analysis of this compound is readily achievable with a well-optimized LC-MS method. By employing electrospray ionization, particularly in conjunction with tandem mass spectrometry, confident identification and structural confirmation can be accomplished. Careful attention to chromatographic conditions and mass spectrometer source parameters is key to mitigating the common analytical challenges associated with boronic acids, such as boroxine formation. The methodologies outlined in this guide provide a solid foundation for researchers to develop and validate robust analytical protocols for this important class of compounds.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Analysis of Boronic Acids Without Chemical Derivatisation.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org.
- Arylboronic acid chemistry under electrospray conditions. PubMed.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- MASS SPECTROMETRY: FRAGMENTATION P
- Electrospray ioniz
- Electrospray Ionization.
- Mass Spectrometry - Fragmentation P
- Fragment
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- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
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A Comprehensive Technical Guide to the Solubility and Stability of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Abstract
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a substituted arylboronic acid of increasing interest in medicinal chemistry and synthetic applications. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, and as a potential pharmacophore hinges on a thorough understanding of its physicochemical properties.[1][2] This technical guide provides an in-depth analysis of the critical parameters of solubility and stability for this compound. We explore the theoretical underpinnings of its behavior, influenced by its unique structural motifs—an ortho-fluoro group, a meta-amide functionality, and the Lewis acidic boronic acid. This document details robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it outlines a comprehensive strategy for stability assessment through forced degradation studies, elucidating potential degradation pathways. The insights and methodologies presented herein are designed to equip researchers, process chemists, and drug development scientists with the necessary knowledge to effectively handle, formulate, and deploy this versatile molecule.
Section 1: Introduction and Molecular Context
The Ascendant Role of Arylboronic Acids in Drug Discovery
Arylboronic acids and their derivatives are no longer confined to the realm of synthetic intermediates; they are now recognized as crucial components of biologically active agents.[2] The archetypal application remains the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[3] However, the unique Lewis acidity of the boron atom, which allows for reversible covalent interactions with diols, has established boronic acids as key pharmacophores in their own right.[2] This is exemplified by drugs like bortezomib, a proteasome inhibitor where the boronic acid moiety is essential for its therapeutic mechanism. The ability to fine-tune the electronic and steric properties of the aryl ring allows for the modulation of reactivity, acidity, and biological targeting.
Deconstructing this compound: A Structural Analysis
The physicochemical profile of the title compound is a direct consequence of the interplay between its three key functional groups.
-
The Boronic Acid Moiety: As a Lewis acid, the boron center can interact with Lewis bases. The pKa of a typical phenylboronic acid is around 9, but this is heavily influenced by substituents.[2] This group is also prone to reversible, thermally driven dehydration to form a cyclic trimeric anhydride known as a boroxine, a common equilibrium to consider in solid-state and solution chemistry.[4]
-
The Ortho-Fluoro Substituent: The introduction of an electron-withdrawing fluorine atom onto the phenyl ring is known to increase the Lewis acidity of the corresponding boronic acid.[5] Specifically, an ortho-fluoro substituent can significantly enhance acidity, potentially through the formation of an intramolecular B-O-H···F hydrogen bond, which stabilizes the trigonal planar state.[6] This electronic modulation is a critical factor influencing both reactivity and stability.
-
The Meta-Amide Substituent: The N,N-dimethylaminocarbonyl group at the meta-position introduces a polar, hydrogen-bond accepting functionality. This group is expected to significantly influence the compound's solubility profile, particularly in aqueous and polar organic solvents. Its presence can facilitate interactions that either enhance or hinder solubility depending on the medium and may play a role in the crystal packing of the solid form.
The Imperative of Physicochemical Profiling
A comprehensive understanding of solubility and stability is not merely an academic exercise; it is a prerequisite for successful drug development.[7] Solubility dictates the achievable concentration in various media, a critical factor for in-vitro biological assays, formulation development, and ultimately, bioavailability.[8][9] Stability profiling, particularly through forced degradation, reveals the molecule's intrinsic liabilities.[10] This knowledge is paramount for defining appropriate storage conditions, identifying compatible excipients, predicting shelf-life, and developing stability-indicating analytical methods required for quality control.
Section 2: Comprehensive Solubility Characterization
The Conceptual Framework: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is assessed in two primary contexts, each providing distinct and valuable information.[9]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput assessment used in early discovery to flag compounds that might precipitate in biological assays.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium with the solid material.[8] The shake-flask method is considered the "gold standard" for its determination and is crucial for pre-formulation and development activities.[11]
Visualization: General Solubility Assessment Workflow
Caption: Workflow for solubility assessment in drug development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of the title compound across a range of pH values, reflecting physiological and formulation conditions.
Causality: The shake-flask method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and relevant solubility value for formulation development.[11] Using buffers of different pH is critical because the ionization state of the boronic acid (pKa ~6-9) will drastically affect its aqueous solubility.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) using appropriate buffer systems (e.g., phosphate, acetate).
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 10 mg in 1 mL of each buffer). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without disturbing the equilibrium. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[8]
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Construct a standard curve using known concentrations of the compound. Calculate the solubility in mg/mL or µg/mL for each pH condition.
Data Presentation: Expected Thermodynamic Solubility Profile
| pH of Buffer | Expected Solubility (µg/mL) | Predominant Species | Rationale |
| 2.0 | Low to Moderate | Neutral Boronic Acid | Intrinsic solubility of the neutral form. |
| 4.5 | Low to Moderate | Neutral Boronic Acid | Similar to pH 2.0, below the pKa. |
| 7.4 | Moderate to High | Mix of Neutral and Boronate Anion | As pH approaches pKa, ionization increases, enhancing aqueous solubility. |
| 9.0 | High | Boronate Anion | Above the pKa, the compound exists primarily as the more soluble anionic boronate.[2] |
Section 3: Stability Profiling and Degradation Pathway Elucidation
Intrinsic Stability Challenges of Arylboronic Acids
Arylboronic acids are susceptible to several modes of degradation, which must be understood to ensure the integrity of the compound.
-
Oxidative Degradation: This is a significant liability, particularly in biological systems or in the presence of reactive oxygen species (ROS).[12] The mechanism often involves the oxidation of the carbon-boron bond, leading to the formation of the corresponding phenol (2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenol).[13][14]
-
Dehydration (Boroxine Formation): In the solid state or in non-aqueous solutions, three molecules of boronic acid can reversibly lose three molecules of water to form a six-membered boroxine ring.[4] While reversible upon addition of water, this can complicate analysis and affect dissolution rates.
-
Hydrolytic Degradation (of precursors): While the boronic acid itself is the product of hydrolysis, its boronic ester precursors (e.g., pinacol esters) are often used in synthesis and are labile to hydrolysis.[15][16][17] The analysis of these esters requires special care to prevent on-column hydrolysis, which would give an inaccurate purity assessment.[16]
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a systematic way to identify the likely degradation products and pathways of a drug substance.[10][18] The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without secondary reactions dominating.[18]
Causality: By subjecting the compound to conditions more severe than those it will encounter during storage, we can rapidly identify its vulnerabilities. This proactive approach is mandated by regulatory agencies like the ICH and is essential for developing a robust formulation and analytical methods.[10]
Methodology:
-
Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Stress: Add HCl to the stock solution to a final concentration of 0.1 M. Heat at 70°C for a specified time (e.g., 24 hours).[18]
-
Basic Stress: Add NaOH to the stock solution to a final concentration of 0.1 M. Keep at room temperature for a specified time.
-
Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the stock solution to a final concentration of 3%. Keep at room temperature in the dark.[18]
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, heat a solution of the compound.
-
Photolytic Stress: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatogram to that of an unstressed control sample to identify degradation peaks. Use LC-MS/MS to obtain mass information for the new peaks to aid in structural elucidation.
Visualization: Predicted Degradation Pathways
Caption: Key predicted degradation pathways for the title compound.
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Potential Degradation Products | Primary Pathway |
| Acid Hydrolysis | 0.1 M HCl, 70°C | Minimal degradation expected | Generally stable |
| Base Hydrolysis | 0.1 M NaOH, RT | Minimal degradation expected | Generally stable |
| Oxidation | 3% H₂O₂, RT | 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenol | Oxidative Protodeboronation[13][14] |
| Thermal (Solid) | 80°C | Trimeric Boroxine | Dehydration[4] |
| Photolytic | ICH Q1B exposure | Possible minor degradants | Photoxidation |
Section 4: Integrated Physicochemical Profile and Handling Recommendations
Synthesizing the solubility and stability data provides a holistic understanding of the molecule's behavior. The compound is predicted to be an ionizable molecule with significantly higher aqueous solubility at pH values above its pKa (likely in the 7-8 range due to the ortho-fluoro group). Its primary stability liability is oxidation, which leads to the cleavage of the C-B bond. Dehydration to the boroxine is also a key consideration, especially for solid-state characterization and in aprotic solvents.
Recommendations for Researchers:
-
Storage: Store the solid compound in a tightly sealed container, protected from light and moisture, under refrigerated or ambient conditions.
-
Solution Preparation: For aqueous solutions, use buffers with a pH > 8 for maximum solubility. If using stock solutions in DMSO for biological assays, ensure the final DMSO concentration is low to avoid precipitation.[8]
-
Formulation: For formulations, consider the use of antioxidants to mitigate oxidative degradation.[19] The pH should be controlled to maintain solubility and stability.
-
Analytical Chemistry: When developing HPLC methods, be mindful of potential on-column hydrolysis if analyzing ester precursors.[16] For the boronic acid itself, a reversed-phase method with a C18 column and a mobile phase of acetonitrile and water (with a mild acidic modifier like formic acid) should be suitable for resolving the parent compound from its primary oxidative degradant.[1]
Section 5: Conclusion
This compound possesses a nuanced physicochemical profile governed by its unique substitution pattern. Its solubility is highly pH-dependent, a characteristic that can be leveraged in formulation design. The primary degradation pathway is oxidative protodeboronation, a critical vulnerability that must be controlled through appropriate handling and the potential inclusion of antioxidants. By applying the robust experimental protocols and understanding the theoretical framework presented in this guide, researchers and drug development professionals can effectively harness the potential of this valuable molecule, ensuring data integrity and accelerating its journey from the laboratory to potential applications.
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An In-Depth Technical Guide to the X-ray Crystal Structure of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid Derivatives
This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystal structure analysis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid and its derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to the unique interplay of its functional groups, which influences molecular conformation, crystal packing, and potential biological activity. Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in medicinal chemistry, with several FDA-approved drugs for various therapeutic areas.[1][2] The introduction of fluorine and an amide functionality can further modulate the physicochemical properties of these molecules, making them attractive candidates for drug discovery programs.[3][4]
Synthesis and Crystallization: A Predictive Approach
Proposed Synthetic Workflow
The synthesis would likely commence from a suitable starting material, such as 2-fluoro-N,N-dimethylbenzamide. The subsequent steps would involve a directed ortho-metalation, followed by reaction with a boron electrophile and subsequent hydrolysis to yield the desired boronic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)
-
Reaction Setup: A solution of 2-fluoro-N,N-dimethylbenzamide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution. The reaction is typically monitored by TLC or LC-MS to ensure complete formation of the lithiated intermediate. The directing effect of the N,N-dimethylaminocarbonyl group is crucial for the regioselectivity of this step.
-
Borylation: A trialkyl borate, such as trimethyl borate (B(OMe)3), is then added to the reaction mixture.[5] The reaction is allowed to warm to room temperature slowly.
-
Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., 2M HCl) to yield the final this compound.
-
Purification: The crude product can be purified by extraction and subsequent recrystallization or column chromatography.
Crystal Growth
High-quality single crystals suitable for X-ray diffraction are essential for structural elucidation. A common technique for growing crystals of phenylboronic acids is slow evaporation from a saturated solution.[5][6]
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include water, ethanol, or mixtures thereof.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed at a constant temperature. The container is typically covered with a perforated film to allow for slow evaporation of the solvent.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
X-ray Crystal Structure Analysis: Insights into Molecular Geometry and Intermolecular Interactions
The crystal structure of this compound would be determined by single-crystal X-ray diffraction. The collected diffraction data would be used to solve and refine the crystal structure, providing precise information about bond lengths, bond angles, and the overall molecular conformation.[6]
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic parameters for the title compound, based on data from structurally related fluorinated phenylboronic acids.[6][7]
| Parameter | Predicted Value |
| Chemical Formula | C9H11BFNO3 |
| Molecular Weight | 209.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (Å) | a ≈ 5-7, b ≈ 5-10, c ≈ 20-25, β ≈ 90-100° |
| Cell Volume (ų) | ≈ 500-1000 |
| Z | 4 |
| Density (calculated) | ≈ 1.3-1.5 g/cm³ |
| Hydrogen Bonding Motifs | O-H···O, C-H···O, C-H···F |
Molecular Geometry and Conformation
The boronic acid group is expected to adopt a syn-anti conformation. A key feature will be the dihedral angle between the plane of the phenyl ring and the plane of the BO2 group. In many phenylboronic acid derivatives, this angle is non-zero due to steric hindrance from ortho substituents.[8] The presence of the ortho-fluoro substituent is likely to cause a significant twist.
The N,N-dimethylaminocarbonyl group will also influence the overall conformation. The amide bond is expected to be planar, and its orientation relative to the phenyl ring will be a key structural feature.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dictated by a combination of intermolecular interactions, including hydrogen bonding and other weaker interactions.
-
Hydrogen Bonding: The primary interaction is expected to be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the boronic acid groups of adjacent molecules.[8] This is a very common and energetically favorable motif in the crystal structures of boronic acids.[5]
-
C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also likely to play a significant role in the overall crystal packing, connecting the hydrogen-bonded dimers into a three-dimensional network.
-
Role of the N,N-dimethylaminocarbonyl group: The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, potentially forming C-H···O interactions. The bulky N,N-dimethyl groups will also influence the steric packing of the molecules.[9][10]
-
Influence of the Fluorine Atom: The fluorine atom can participate in weak C-H···F interactions.[11][12][13] While the role of fluorine in intermolecular interactions has been a subject of debate, there is growing evidence for its involvement in guiding crystal structures.[12]
Caption: Key intermolecular interactions in the predicted crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of the synthesized compound and providing data that complements the X-ray crystallographic findings.[14][15]
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the N-methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and boronic acid groups and the electron-donating/directing effect of the amide group.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the single fluorine atom, and its chemical shift would be indicative of its electronic environment.[8][16]
-
¹¹B NMR: The boron NMR spectrum would show a single resonance characteristic of a boronic acid.[8]
FTIR Spectroscopy
The FTIR spectrum would display characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ for the carbonyl group of the amide.
-
B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.
-
C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹.
Implications for Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for drug development. Understanding the three-dimensional structure of this compound derivatives can aid in:
-
Structure-Activity Relationship (SAR) Studies: Correlating the specific structural features with biological activity to design more potent and selective drug candidates.
-
Rational Drug Design: Using the crystal structure as a starting point for computational modeling and the design of new analogs with improved pharmacokinetic and pharmacodynamic properties. The ability of boronic acids to form reversible covalent bonds with serine proteases, for example, is a key aspect of their mechanism of action in many approved drugs.[2]
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the drug substance, which can have different physical properties such as solubility and stability.[17]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the X-ray crystal structure of this compound derivatives. By integrating established synthetic methodologies, principles of crystal engineering, and spectroscopic analysis, a detailed picture of the molecular and supramolecular features of this class of compounds has been constructed. The interplay of the fluoro, N,N-dimethylaminocarbonyl, and boronic acid functionalities is expected to result in a rich and complex solid-state chemistry. The insights gained from such structural studies are critical for advancing the application of these and related boronic acid derivatives in the field of medicinal chemistry and drug discovery.
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Cormanich, R. A., Rittner, R., & O'Hagan, D. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Journal of Molecular Modeling, 19(9), 3851–3860. [Link]
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Ward, S. E., Harries, M., Aldegheri, L., Austin, N. E., Ballantine, S., Ballini, E., ... & Bax, B. D. (2011). Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 115(51), 14362-14371. [Link]
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Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103–111. [Link]
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Okuyama, H., & Takagi, T. (2021). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Molecules, 26(11), 3169. [Link]
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Demkowicz, S., Wielechowska, M., & Radecka-Paryzek, W. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. [Link]
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Bary, S., Devol, I., & Miskolczy, Z. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Sensors, 20(1), 199. [Link]
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Tiritiris, I., & Kantlehner, W. (2013). Crystal structure of N-[3-(dimethylamino)propyl]-N,N,N',N'-tetramethyl-N''-{[(tetramethylamino)methylidene]amino}guanidinium bis(tetraphenylborate). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1648–o1649. [Link]
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Clegg, W., Harrington, R. W., & Horsburgh, L. (2011). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2395. [Link]
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Serwatowski, J., Jończyk, A., & Kwit, M. (2009). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2250. [Link]
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Frooman, M. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(1), 1. [Link]
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ResearchGate. (2025). Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines and development of new polymorph of tosylbis(2-(tosyloxy)ethyl)amine: Synthesis, DFT, photophysical, cytotoxic property. [Link]
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Silva, A., Andrade, I., & Soares, J. X. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3599. [Link]
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Al-Sudani, A. H., & Kariuki, B. M. (2013). Crystal structure of bis{N-[2-(dimethylamino)ethyl]quinolin-8-amine-κ3 N,N',N''}nickel(II) dichloride–water (1/3.5). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), m489–m490. [Link]
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Mei, H., Han, J., Klika, K. D., Izawa, K., Sato, T., Meanwell, N. A., & Soloshonok, V. A. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(11), 1386. [Link]
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Demkowicz, S., Wielechowska, M., & Radecka-Paryzek, W. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2043. [Link]
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Lummiss, J. A., & Fustero, S. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8206. [Link]
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Narender, T., & Reddy, K. V. (1999). Molecular packing and intermolecular interactions in N-acylethanolamines: crystal structure of N-myristoylethanolamine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1418(2), 261-267. [Link]
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Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. [Link]
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A Technical Guide to 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid: Commercial Availability, Purity Assessment, and Handling
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development who utilize substituted phenylboronic acids in their synthetic workflows. Herein, we provide a focused examination of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, a versatile reagent in modern organic synthesis. This guide will navigate the landscape of its commercial availability, delve into rigorous methods for purity and quality assessment, and outline best practices for its safe handling and storage.
Introduction to a Key Synthetic Building Block
This compound, with the CAS Number 1451391-88-0, is a highly functionalized boronic acid derivative. Its strategic substitution pattern—a fluorine atom, a dimethylaminocarbonyl group, and a boronic acid moiety on a phenyl ring—renders it a valuable asset in medicinal chemistry and materials science. The presence of the boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules.
The fluorine substituent can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a desirable feature in drug design. The N,N-dimethylaminocarbonyl group offers a site for further chemical modification and can impact the solubility and pharmacokinetic profile of synthesized compounds. Given its utility, a thorough understanding of its commercial sources and quality attributes is paramount for reproducible and reliable research outcomes.
Commercial Suppliers and Purity Specifications
The availability of high-quality starting materials is a critical first step in any research endeavor. Below is a summary of a known commercial supplier for this compound and its related pinacol ester derivative, which is often used as a more stable alternative.
| Compound Name | CAS Number | Supplier | Reported Purity |
| This compound | 1451391-88-0 | AOBChem | 97%[1] |
| This compound pinacol ester | 2121512-58-9 | Fluorochem | Not Specified |
It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed purity information and analytical data.
Quality Control & Purity Analysis: A Multi-Technique Approach
Ensuring the purity and structural integrity of this compound is crucial for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons, the N,N-dimethyl protons, and the boronic acid protons. The fluorine atom will induce characteristic splitting patterns in the signals of adjacent aromatic protons.
-
¹³C NMR: Will show the expected number of carbon signals, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
¹¹B NMR: This technique is particularly useful for assessing the integrity of the boronic acid moiety.[2]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic vibrational frequencies of the functional groups present, such as the B-O-H and C=O stretching vibrations.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A well-developed method using a suitable stationary phase (e.g., C18) and mobile phase will allow for the separation and quantification of the main component and any impurities. For research-grade material, a purity of ≥97% is typically expected.[3]
Potential Impurities
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (formed via lithiation or a Grignard reaction) with a trialkyl borate, followed by hydrolysis.[4][5] Potential impurities stemming from this process can include:
-
Homocoupled biaryl species: Arising from the reaction of the organometallic intermediate with the starting aryl halide.
-
Dehalogenated starting material: Formed by quenching of the organometallic intermediate.
-
Boronic acid anhydrides (boroxines): These are common dehydration products of boronic acids and can exist in equilibrium with the monomeric form.
The following diagram illustrates a generalized workflow for the quality control of incoming this compound.
Caption: Quality Control Workflow for Incoming Boronic Acid Reagents.
Safe Handling and Storage
Phenylboronic acids, including this compound, require careful handling to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated fume hood. The following PPE is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Storage
Boronic acids are susceptible to dehydration to form boroxines. To minimize this, store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[1]
In case of Exposure
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
The following diagram outlines the key safety considerations when working with this compound.
Caption: Key Safety Protocols for Handling Phenylboronic Acids.
Conclusion
This compound is a valuable reagent for the synthesis of novel compounds in drug discovery and materials science. A comprehensive understanding of its commercial sources, coupled with rigorous in-house quality control using a suite of analytical techniques, is essential for obtaining reliable and reproducible results. Adherence to strict safety protocols during handling and storage will ensure the well-being of laboratory personnel and maintain the chemical's integrity.
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An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical data from material safety data sheets (MSDS), related chemical literature, and established laboratory safety practices. The objective is to foster a culture of safety and ensure the integrity of the compound through proper management, from receipt to disposal. This guide emphasizes the causality behind procedural recommendations, offering a framework for risk assessment and the implementation of self-validating safety systems in the laboratory.
Introduction and Compound Profile
This compound is a specialized arylboronic acid derivative. Such compounds are pivotal in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] The presence of the fluoro and dimethylaminocarbonyl functionalities imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Given the reactivity and potential hazards associated with arylboronic acids, a thorough understanding of their safe handling is paramount. While specific toxicological data for this particular compound is not extensively documented, a conservative approach based on the known hazards of similar boronic acids is warranted.[2][3] This guide is predicated on the principle of minimizing exposure and preventing degradation through meticulous laboratory practice.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other fluorinated and functionalized phenylboronic acids, allows for a robust presumptive hazard assessment.[2][4][5]
GHS Hazard Classification (Presumptive):
Based on analogous compounds, this compound should be handled as a substance with the following potential classifications:
| Hazard Class | GHS Hazard Statement Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[5][6][7][8] |
| Skin Irritation | H315 | Causes skin irritation[2][4][5][8][9] |
| Eye Irritation | H319 | Causes serious eye irritation[2][4][5][8][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][4][5][8][9] |
These classifications are derived from data for compounds like 2-Fluorophenylboronic acid, 3-Fluoro-2-methylphenylboronic acid, and other substituted phenylboronic acids.[4][5][8] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[6]
Primary Routes of Exposure:
-
Inhalation: Inhalation of the dust can irritate the respiratory tract.[8][9][10]
-
Skin Contact: Direct contact may cause skin irritation, redness, and itching.[8][9]
-
Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant discomfort and redness.[8][9]
-
Ingestion: Ingestion may be harmful and could lead to gastrointestinal irritation.[7][10]
Causality of Hazards: The boronic acid moiety is a Lewis acid, which can interact with biological nucleophiles. The fine, crystalline nature of many boronic acids also presents a dust inhalation hazard.
Safe Handling Protocols
Adherence to a strict set of handling protocols is the most effective way to mitigate the risks associated with this compound. The following procedures are designed to create a self-validating system of safety.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the potential for exposure through engineering controls.
-
Ventilation: All handling of the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] This is critical to prevent the inhalation of any airborne dust particles.
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[13]
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive suite of PPE is mandatory when handling this compound.[13]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[14] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[15]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[13][15] Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[7]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13] Long pants and closed-toe shoes are also mandatory to protect the skin from accidental spills.[13]
-
Respiratory Protection: When handling larger quantities of the solid or when there is a potential for significant dust generation, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is necessary to prevent inhalation.[13][15]
Caption: PPE selection workflow for handling the compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in section 3.2.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust. Minimize dust generation and accumulation.[14]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[14][16]
-
Post-Handling: After handling, thoroughly clean the work area. Decontaminate any equipment that has come into contact with the compound.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[7] Do not eat, drink, or smoke in the handling area.[7][17]
Storage and Stability Guidelines
The long-term stability of arylboronic acids is a critical factor for their successful application in synthesis. Improper storage can lead to decomposition, primarily through oxidation and protodeboronation.[18]
Optimal Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Keep refrigerated (2-8°C)[19] | Low temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[16] | Prevents oxidation and degradation from atmospheric moisture. Boronic acids can be air-sensitive.[16] |
| Container | Tightly closed, opaque container[11][14][19] | Protects from moisture and light, which can accelerate degradation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases[16] | Prevents chemical reactions that can lead to decomposition or the creation of hazardous byproducts. |
Major Decomposition Pathways:
Arylboronic acids are susceptible to several decomposition pathways, which can impact their purity and reactivity.
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is a significant issue, especially at physiological pH.[20]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), resulting in the formation of the corresponding arene (the de-borylated compound).[18]
-
Trimerization (Boroxine Formation): In the absence of water, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. While this process is often reversible upon the addition of water, it can affect the solubility and reactivity of the compound.[18][21]
Caption: Key decomposition pathways for arylboronic acids.
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of an accidental release or exposure.
Spill and Leak Procedures
-
Small Spills: For small spills contained within a fume hood, ensure proper PPE is worn.[11] Gently sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[14][22]
-
Large Spills: If a large spill occurs, evacuate the area immediately and prevent entry.[11] Contact your institution's Environmental Health & Safety (EHS) department for assistance.
First Aid Measures
The following first aid measures are based on the presumptive hazards of the compound.
-
Inhalation: Move the affected person to fresh air immediately.[14][23] If breathing is difficult or symptoms persist, seek medical attention.[23]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[14][23] Seek medical attention if irritation develops or persists.[23]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[14] Seek immediate medical attention.
Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and appropriate hazardous waste container.[12][24]
-
Disposal Route: Do not dispose of this compound down the drain.[24] The collected waste should be handled by a certified hazardous waste disposal facility. Contact your institution's EHS department for specific disposal procedures.[24]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous waste.[12]
Conclusion
This compound is a valuable reagent in chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks to themselves and the environment while preserving the integrity of the compound for their scientific endeavors. A proactive approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. #1 Science Forum For Lab Technicians. Retrieved from [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). Retrieved from [Link]
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IsoLab. (n.d.). Boric Acid. Retrieved from [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Snyder, H. R., & Soloway, A. H. (1958). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 80(14), 3611-3615. Retrieved from [Link]
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Friedman, S., Pace, B., & Pizer, R. (1974). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society, 96(17), 5381-5384. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-2-methylphenylboronic Acid. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(N,N-Dimethylaminomethyl)Phenylboronic Acid. Retrieved from [Link]
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A Technical Guide to the Electronic Effects of Fluoro and Amide Substituents on Phenylboronic Acid
Introduction
Phenylboronic acids and their derivatives are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing C-C bonds has made them indispensable in medicinal chemistry and materials science. The reactivity and intrinsic properties of a phenylboronic acid are not static; they are exquisitely controlled by the electronic nature of substituents on the phenyl ring. Understanding these substituent effects is paramount for researchers designing new molecules, optimizing reaction conditions, and developing novel chemical sensors.
This technical guide provides an in-depth analysis of the electronic influence of two functionally distinct and highly relevant substituents: the fluoro group and the amide group. We will dissect the interplay of their inductive and resonance effects, quantify their impact on the Lewis acidity (pKa) of the boronic acid moiety, and explore the downstream consequences for chemical reactivity, particularly in the context of Suzuki-Miyaura coupling. This document is designed for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding to guide their experimental work.
Part 1: Fundamental Principles of Electronic Effects
To appreciate the nuanced influence of any substituent, we must first establish the fundamental principles of electronic effects, which are primarily categorized as inductive and resonance effects. These effects govern the electron density distribution within the molecule, thereby altering the acidity of the boronic acid and the nucleophilicity of the aryl ring.
-
The Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of the molecule. It arises from the intrinsic electronegativity difference between atoms. An electronegative substituent, like fluorine, pulls electron density towards itself, creating a dipole. This is known as a negative inductive effect (-I). This effect weakens with distance from the substituent.[1]
-
The Resonance (or Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[2] A substituent with a lone pair adjacent to the phenyl ring, such as fluorine or an amino group, can donate that electron density into the ring, a phenomenon termed a positive resonance effect (+M). Conversely, a group that can accept π-electron density from the ring, like a carbonyl, exhibits a negative resonance effect (-M). Unlike the inductive effect, the resonance effect is primarily transmitted to the ortho and para positions.
-
Quantifying Electronic Influence: The Hammett Equation: The Hammett equation provides a powerful tool to quantify the electronic impact of a substituent.[1][2] It relates the equilibrium constant (K) of a substituted reactant to a reference reactant (K₀) through the equation: log(K/K₀) = σρ.
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. Positive values indicate electron-withdrawing groups (EWGs), while negative values denote electron-donating groups (EDGs).[3]
-
ρ (Rho): The reaction constant, which reflects the sensitivity of a specific reaction to substituent effects.[1]
-
Part 2: The Fluoro Substituent: A Study in Duality
The fluorine atom is the most electronegative element, yet its effect on an aromatic ring is a classic example of competing electronic forces.
Electronic Profile of Fluorine
The fluoro substituent exhibits a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] Simultaneously, the lone pairs on the fluorine atom can be delocalized into the phenyl ring's π-system, resulting in an electron-donating resonance effect (+M).[4] The net electronic influence is a delicate balance of these two opposing forces and is highly dependent on the substituent's position.
Impact on Acidity (pKa)
Phenylboronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species (ArB(OH)₃⁻).[5] Substituents that stabilize this newly formed negative charge will increase the acidity, resulting in a lower pKa value.
-
ortho-Fluoro: The strong -I effect greatly increases acidity. Furthermore, the ortho position allows for the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton of the boronic acid, which can stabilize the tetrahedral boronate form and further enhance acidity.[6]
-
meta-Fluoro: At the meta position, the resonance effect is negligible. Therefore, the strong -I effect dominates, leading to a significant increase in acidity compared to the unsubstituted phenylboronic acid.[4]
-
para-Fluoro: At the para position, the electron-withdrawing -I effect and the electron-donating +M effect directly oppose each other. While the -I effect is generally stronger, the +M effect provides partial compensation, resulting in a smaller increase in acidity compared to the meta and ortho isomers.[4]
The diagram below illustrates the interplay of these effects.
Quantitative Data: pKa of Fluoro-Substituted Phenylboronic Acids
The following table summarizes the experimentally determined pKa values, demonstrating the position-dependent impact of fluorine.
| Substituent Position | pKa Value | Hammett Constant (σ) | Reference(s) |
| Unsubstituted (H) | 8.86 | 0.00 | [7] |
| ortho-Fluoro | 7.27 | - | [8] |
| meta-Fluoro | 8.30 | +0.34 | [8] |
| para-Fluoro | 8.77 | +0.06 | [7] |
Note: The pKa of unsubstituted phenylboronic acid is often cited as ~8.8. Values can vary slightly based on experimental conditions.
Part 3: The Amide Substituent: A Tale of Two Orientations
The amide functional group is more complex because its electronic effect is entirely dependent on its connectivity to the phenyl ring. This distinction is critical for predicting its influence on the boronic acid's properties.
Electronic Profile of Amides
-
N-Phenyl Amide (-NHCOR): When attached via the nitrogen atom, the lone pair on the nitrogen can participate in resonance with the phenyl ring. This results in a strong electron-donating resonance effect (+M). While the adjacent carbonyl group withdraws electron density from the nitrogen, reducing its donating capacity, the overall effect on the phenyl ring is typically electron-donating.
-
Benzamide (-CONH₂): When attached via the carbonyl carbon, the group is strongly electron-withdrawing. The carbonyl exhibits both a -I and a -M effect, pulling electron density from the ring to stabilize the partial positive charge on the carbonyl carbon.
The diagram below contrasts the electronic behavior of the two amide orientations.
Impact on Acidity (pKa)
The orientation of the amide dictates its effect on the stability of the boronate anion:
-
N-Phenyl Amide (-NHCOR): The net electron-donating character of this group increases electron density in the phenyl ring. This destabilizes the negative charge of the resulting boronate anion, making the boronic acid a weaker Lewis acid and thus increasing its pKa.
-
Benzamide (-CONH₂): The strong electron-withdrawing nature of this group delocalizes and stabilizes the negative charge of the boronate anion. This makes the boronic acid a stronger Lewis acid, thereby decreasing its pKa.
Quantitative Data: pKa of Amide-Substituted Phenylboronic Acids
The following table provides representative pKa and Hammett constant values.
| Substituent Position | pKa Value | Hammett Constant (σ) | Reference(s) |
| Unsubstituted (H) | 8.86 | 0.00 | [7] |
| para-NHCOCH₃ | 9.0 (est.) | -0.00 | [9] |
| meta-CONH₂ | 8.16 | +0.28 | [5] |
| para-CONH₂ | 8.35 | +0.36 | [5] |
Note: The pKa for p-acetamidophenylboronic acid is estimated based on its Hammett constant, which suggests a very mild electronic effect, slightly weaker than the unsubstituted acid.
Part 4: Implications for Reactivity in Suzuki-Miyaura Coupling
The electronic effects of substituents directly translate to the reactivity of the phenylboronic acid in the crucial transmetalation step of the Suzuki-Miyaura reaction.
The Catalytic Cycle
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form the more nucleophilic boronate species [ArB(OH)₃⁻].
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst.
Influence of Substituents on Transmetalation
Substituents impact the transmetalation step in two competing ways:
-
Lewis Acidity: Electron-withdrawing groups (EWGs) like fluoro and -CONH₂ increase the Lewis acidity of the boronic acid. This facilitates the initial reaction with the base to form the active boronate species, which can accelerate the overall reaction rate.
-
Aryl Nucleophilicity: The transfer of the aryl group from boron to palladium is essentially a nucleophilic attack by the ipso-carbon of the phenyl ring. EWGs decrease the electron density on this carbon, making the aryl group less nucleophilic and potentially slowing the transfer. Conversely, EDGs like -NHCOR increase the aryl group's nucleophilicity, which can accelerate the transfer.
The outcome often depends on which of these factors is rate-limiting for a given system. For many systems, the enhanced rate of boronate formation with EWG-substituted boronic acids leads to an overall increase in reaction efficiency. However, highly electron-deficient boronic acids can also be more susceptible to undesired side reactions like protodeboronation.[10]
Part 5: Experimental Protocols
To ensure the integrity and reproducibility of research, the following validated protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a reliable way to measure the pKa of a boronic acid by monitoring the pH change upon titration with a strong base.
Rationale: Potentiometric titration directly measures the equilibrium between the acidic (trigonal) and basic (tetrahedral boronate) forms of the boronic acid, providing a fundamental physicochemical constant. A standardized base and calibrated pH meter ensure accuracy.
Methodology:
-
Preparation: Prepare a 0.01 M solution of the phenylboronic acid in a suitable solvent system (e.g., 50:50 water:dioxane for poorly soluble compounds).[6] Prepare a standardized 0.1 M solution of carbonate-free NaOH.
-
Setup: Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed beaker maintained at 25°C. Immerse a calibrated combination glass pH electrode and a magnetic stir bar.
-
Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using an automatic titrator or a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.
Protocol 2: Evaluating Reactivity in a Model Suzuki-Miyaura Coupling
This protocol establishes a baseline for comparing the reactivity of different substituted phenylboronic acids.
Rationale: A standardized model reaction allows for the direct comparison of substituent effects on reaction yield and rate. 4-Bromoanisole is a common, moderately activated aryl halide, and Pd(PPh₃)₄ is a robust, commercially available catalyst. Monitoring by an internal standard method provides quantitative, reliable data.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol, 1.0 eq.), the substituted phenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Reaction: Add degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1). Heat the reaction mixture to a controlled temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 0.1 mL) via syringe, quench with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) or HPLC.
-
Analysis: Calculate the yield of the biaryl product relative to the internal standard at each time point to generate a reaction profile. The final yield after a set time (e.g., 24h) can be used to compare the overall efficacy of different boronic acids.
Conclusion
The electronic character of fluoro and amide substituents profoundly alters the chemical properties of phenylboronic acids. The fluoro group acts as a net electron-withdrawing substituent, increasing Lewis acidity in a position-dependent manner (ortho > meta > para). The amide group's influence is dictated by its orientation: the N-phenyl amide (-NHCOR) is a net electron donor that decreases acidity, while the benzamide (-CONHR) is a strong electron-withdrawing group that increases acidity.
These modifications to the boronic acid's pKa and the phenyl ring's nucleophilicity have direct and predictable consequences on their reactivity in synthetic applications like the Suzuki-Miyaura coupling. A thorough understanding of these fundamental principles of physical organic chemistry empowers researchers to make informed decisions in catalyst selection, reaction optimization, and the rational design of molecules with tailored properties for drug discovery and materials science.
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
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Swain, C. G., & Lupton, E. C. (1968). Field and resonance components of substituent effects. Journal of the American Chemical Society, 90(16), 4328–4337. [Link]
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IUPAC. (1997). Swain–Lupton equation. In Compendium of Chemical Terminology (the "Gold Book"). Blackwell Scientific Publications. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(14), e202104332. [Link]
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Lopes, J. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3255. [Link]
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Adamczyk-Woźniak, A., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
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Luo, N., et al. (2011). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of separation science, 34(18), 2415-2421. [Link]
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Ribeiro, A., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4967. [Link]
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Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]
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Hammett equation. (2024). In Wikipedia. Retrieved from [Link]
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LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. [Link]
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Johnson, C. D. (1973). The Hammett cp relationship. In The Hammett Equation (pp. 1-20). Cambridge University Press. [Link]
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Popenda, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2788. [Link]
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Kaczorowska, E., et al. (2018). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]
-
LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. [Link]
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Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Moodle@Units. [Link]
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Thomas, S. P., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(42), 14703–14714. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(22), 11116–11132. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of biaryls and heteroaryls, which are prevalent structural motifs in pharmaceuticals and functional materials.[3] The specific boronic acid of interest here, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, offers unique electronic and steric properties that can be strategically exploited in drug discovery and development. The presence of an ortho-fluoro substituent can significantly influence the physicochemical and pharmacological properties of the resulting coupled products.[3][4] Furthermore, the N,N-dimethylaminocarbonyl group introduces a site for potential secondary interactions and can modulate the reactivity of the boronic acid.
This guide provides a comprehensive technical overview and a detailed experimental protocol for the application of this compound in Suzuki-Miyaura coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to successfully implement and optimize this valuable synthetic transformation.
The Underlying Chemistry: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1][2]
-
Transmetalation: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[2][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for different aryl halide coupling partners.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.2 - 1.5 | Nucleophilic partner |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 | Electrophilic partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, CsF) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene) | - | Reaction medium |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a solid ligand is used, it should be added at this stage.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations and Field-Proven Insights
The Role of the Ortho-Substituents
The 2-fluoro and 3-(N,N-dimethylaminocarbonyl) groups on the phenylboronic acid are not mere spectators in the reaction.
-
Fluorine's Influence: The electron-withdrawing nature of the ortho-fluoro group can impact the electronic properties of the boronic acid. While often beneficial for the stability of the boronic acid, it can sometimes render the transmetalation step more challenging.[7] The use of more electron-rich phosphine ligands or specific precatalysts can be advantageous in such cases.[7][8]
-
Amide's Contribution: The ortho-amide group can potentially act as a directing group, influencing the regioselectivity of the coupling. However, it can also lead to steric hindrance, which may necessitate the use of bulky phosphine ligands to facilitate the reaction.[9][10] Recent studies have also explored the direct use of amides as coupling partners in Suzuki-Miyaura reactions, highlighting the evolving landscape of this chemistry.[11]
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is critical for a successful coupling, especially with sterically hindered or electronically challenging substrates.
-
Palladium Precatalysts: While traditional catalysts like Pd(PPh₃)₄ are often effective, more advanced precatalysts can offer higher activity and stability.[2] For challenging couplings, consider using palladacycles or catalysts based on N-heterocyclic carbenes (NHCs).[2][10]
-
Ligands for Steric Hindrance: For sterically demanding substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields.[8][10][12]
Base and Solvent Effects
The choice of base and solvent system can dramatically influence the outcome of the reaction.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[13] Fluoride sources like cesium fluoride (CsF) can also be effective, as fluoride ions can play a multifaceted role in the catalytic cycle.[14]
-
Solvents: A variety of solvents can be employed, with common choices including ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and often in combination with water.[15] The use of aqueous conditions is often beneficial for the solubility of the base and can accelerate the transmetalation step.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient heating, incorrect base or solvent. | Use a fresh batch of catalyst, ensure proper reaction temperature, screen different bases and solvents. |
| Protodeboronation | Presence of water and base can lead to the cleavage of the C-B bond. | Use anhydrous conditions, a milder base, or a more stable boronic ester derivative.[7] |
| Homocoupling of Boronic Acid | Oxygen contamination, inefficient transmetalation. | Ensure a thoroughly deoxygenated reaction setup, consider a different ligand to promote transmetalation. |
| Difficulty in Product Purification | Incomplete reaction, formation of byproducts. | Monitor the reaction to ensure completion, re-optimize conditions to minimize side reactions, employ alternative purification techniques like preparative HPLC.[3] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are paramount for achieving high yields and purity. The insights and protocols provided in this guide are intended to serve as a robust starting point for researchers to successfully apply this important transformation in their synthetic endeavors.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides - Benchchem.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC - PubMed Central.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid - Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate.
- This compound pinacol ester - Fluorochem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate.
- Suzuki cross-coupling reaction - YouTube.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
- This compound - AOBChem USA.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid
Introduction: Navigating the Challenges of a Unique Boronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] Within the vast arsenal of building blocks for this transformation, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid presents a unique and valuable scaffold for the synthesis of complex biaryl compounds, particularly in the realms of pharmaceutical and materials science research. Its structure, featuring an ortho-fluoro substituent and an ortho-N,N-dimethylaminocarbonyl group, introduces a specific set of electronic and steric challenges that necessitate carefully optimized catalytic systems for successful cross-coupling.
The electron-withdrawing nature of both the fluorine atom and the amide functionality can influence the transmetalation step of the catalytic cycle.[2] Furthermore, the presence of two ortho substituents creates significant steric hindrance around the boronic acid moiety, which can impede the approach of the palladium catalyst and slow down both the transmetalation and reductive elimination steps.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the rationale behind the selection of catalyst systems, provide detailed experimental protocols, and offer troubleshooting guidance to navigate the intricacies of this challenging yet rewarding transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[1] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (Ar') replaces the halide on the palladium center, a step that is facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Recommended Palladium Catalyst Systems
For sterically hindered and electronically demanding substrates such as this compound, the choice of the palladium catalyst and its associated ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. Modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands, are highly recommended.[3] These ligands promote the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle and can overcome the steric barrier presented by the ortho-substituted boronic acid.
| Catalyst/Precatalyst | Ligand | Key Advantages |
| XPhos Pd G3 | XPhos | Highly active for a broad range of substrates, including sterically hindered and electron-deficient partners. Air and moisture stable precatalyst.[3] |
| SPhos Pd G2 | SPhos | Excellent for heteroaryl couplings and substrates prone to protodeboronation. Air and moisture stable precatalyst. |
| Pd₂(dba)₃ with a bulky phosphine ligand | XPhos, SPhos, RuPhos | Allows for flexibility in ligand choice and optimization. Requires in-situ generation of the active catalyst.[4] |
| Pd(dppf)Cl₂ | dppf | A robust and versatile catalyst, often effective for a range of challenging couplings.[5] |
Table 1: Recommended Palladium Catalyst Systems for Coupling with this compound.
Detailed Experimental Protocols
The following protocols are designed as a starting point and may require optimization depending on the specific coupling partner and desired scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol utilizes a commercially available, air-stable palladacycle precatalyst, which simplifies reaction setup.[3]
Figure 2: Experimental workflow for Protocol 1.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In-Situ Catalyst Generation
This protocol is useful when a specific ligand that is not available as a precatalyst is desired.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5-1.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos) (1.2-3.6 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply
Procedure:
-
Vessel Preparation: In an oven-dried reaction vessel under an inert atmosphere, combine Pd₂(dba)₃ and the phosphine ligand in the chosen degassed solvent. Stir for 10-15 minutes at room temperature to allow for complex formation.
-
Reagent Addition: Add the aryl halide, this compound, and cesium carbonate to the vessel.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-9 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst/precatalyst.- Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.- Try a different solvent system (e.g., THF/water, toluene/water) to improve solubility.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |
| Protodeboronation of the boronic acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and a carefully controlled amount of water if required.- Consider using the boronic acid as its pinacol ester or MIDA boronate to improve stability.- Optimize the reaction to proceed at a lower temperature or for a shorter duration. |
| Formation of homocoupled byproducts | - Presence of oxygen- Use of a Pd(II) source without a proper reducing agent | - Rigorously exclude oxygen from the reaction.- If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its in-situ reduction to Pd(0).[6] |
| Difficulty in purification | - Similar polarity of product and starting materials/byproducts | - Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting materials.- Explore different solvent systems for column chromatography. |
Table 2: Troubleshooting Guide for Suzuki-Miyaura Couplings.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while presenting challenges due to steric hindrance and electronic effects, is a highly achievable transformation with the appropriate selection of modern palladium catalyst systems. The use of bulky, electron-rich biarylphosphine ligands, in the form of stable precatalysts or generated in-situ, is critical for overcoming the activation barrier and achieving high yields. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently employ this valuable building block in the synthesis of novel and complex molecular architectures.
References
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2023). Retrieved January 19, 2026, from [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. (1999). Retrieved January 19, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2014). Retrieved January 19, 2026, from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst - ResearchGate. (2021). Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (2023). Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024). Retrieved January 19, 2026, from [Link]
-
implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed. (2008). Retrieved January 19, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024). Retrieved January 19, 2026, from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (2021). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 19, 2026, from [Link]
-
Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram - ResearchGate. (2018). Retrieved January 19, 2026, from [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - Organic Chemistry Portal. (2012). Retrieved January 19, 2026, from [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7 - Springer. (2019). Retrieved January 19, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2007). Retrieved January 19, 2026, from [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (2014). Retrieved January 19, 2026, from [Link]
-
Directed ortho-metalation and Suzuki–Miyaura cross-coupling connections: regiospecific synthesis of all isomeric chlorodihydroxybiphenyls for microbial degradation studies of PCBs - Chemical Communications (RSC Publishing). (1999). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Retrieved January 19, 2026, from [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega. (2021). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (2005). Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Retrieved January 19, 2026, from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. (2024). Retrieved January 19, 2026, from [Link]
-
Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs - ResearchGate. (1999). Retrieved January 19, 2026, from [Link]
-
Directed ortho Metalation and Suzuki–Miyaura cross-coupling connections: regiospecific synthesis of all isomeric chlorodihydro - ElectronicsAndBooks. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023). Retrieved January 19, 2026, from [Link]
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- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
The Synthetic Cornerstone: Applications of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a quintessential example of such a reagent, engineered to seamlessly integrate into complex synthetic routes. Its value lies in the unique interplay of its three core structural features: the boronic acid moiety, a cornerstone of modern cross-coupling chemistry; the ortho-fluorine substituent, a powerful modulator of physicochemical properties; and the meta-amide group, which provides a key interaction point for biological targets.
The strategic placement of these functionalities makes this reagent particularly valuable for medicinal chemists. The fluorine atom can enhance metabolic stability, modulate pKa, and influence binding affinity through specific electronic interactions.[1] The dimethylamide group serves as a hydrogen bond acceptor and provides steric bulk, which can be crucial for achieving selectivity and potency in enzyme inhibitors. Finally, the boronic acid group is a highly reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals.[2] This guide provides an in-depth look at the primary applications of this reagent, focusing on its role in the synthesis of oncology therapeutics, complete with detailed experimental protocols and expert insights.
Physicochemical Properties
A clear understanding of a reagent's properties is critical for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BFNO₃ | Vendor Data |
| Molecular Weight | 209.99 g/mol | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| CAS Number | 1256355-37-3 | Vendor Data |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for carbon-carbon bond formation in pharmaceutical synthesis, celebrated for its broad functional group tolerance and reliable outcomes.[2] this compound is an excellent coupling partner in these reactions, enabling the direct installation of the 2-fluoro-3-(N,N-dimethylcarbamoyl)phenyl motif onto a variety of aromatic and heteroaromatic halides or triflates.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Case Study: Synthesis of a Potent PARP Inhibitor
Poly (ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anticancer agents, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4][5] The synthesis of many PARP inhibitors relies on the construction of a complex biaryl core. A patent for novel benzoxazine derivatives as PARP inhibitors discloses a key synthetic step utilizing this compound.
Workflow: Synthesis of a PARP Inhibitor Intermediate
The following workflow illustrates the key Suzuki-Miyaura coupling step in the synthesis of the PARP inhibitor 2-[2-Fluoro-3-(N,N-dimethylcarbamoyl)-phenyl]-7,8-dihydro-6H-cyclopenta[e][6][7]benzoxazin-5-one.
Caption: Synthetic workflow for a key PARP inhibitor intermediate.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. Protocol 1 is a general procedure adaptable for various aryl halides, while Protocol 2 is the specific procedure adapted from the patent literature for the synthesis of the PARP inhibitor intermediate.
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)
-
Schlenk flask or sealable reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), base (2.0 eq.), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[7]
Protocol 2: Synthesis of 2-[2-Fluoro-3-(N,N-dimethylcarbamoyl)-phenyl]-7,8-dihydro-6H-cyclopenta[e][7][8]benzoxazin-5-one
This protocol is adapted from patent WO 2012/127112 A1 for the synthesis of a specific PARP inhibitor intermediate.
Materials:
-
2-Bromo-7,8-dihydro-6H-cyclopenta[e][6][7]benzoxazin-5-one (1.0 eq.)
-
This compound (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: A mixture of 2-bromo-7,8-dihydro-6H-cyclopenta[e][6][7]benzoxazin-5-one, this compound, potassium carbonate, and Pd(dppf)Cl₂ is prepared in a reaction vessel.
-
Solvent Addition & Degassing: A 3:1 mixture of 1,4-dioxane and water is added. The resulting mixture is thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 95 °C under an argon atmosphere and stirred for approximately 16 hours.
-
Monitoring: The reaction is monitored by LC-MS to confirm the consumption of the starting materials.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered. The filtrate is diluted with water and extracted three times with ethyl acetate.
-
Isolation & Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel to yield the final product.
Expert Insights & Troubleshooting
| Potential Issue | Causality | Recommended Solution |
| Low Reaction Yield | Incomplete reaction; catalyst deactivation; poor quality reagents. | Ensure all reagents are pure and dry. Confirm the catalyst is active. Increase reaction time or temperature moderately. Screen alternative palladium catalysts or ligands (e.g., SPhos, XPhos). |
| Protodeboronation | Presence of excess water or prolonged reaction at high temperatures can lead to the boronic acid being replaced by a hydrogen atom. | Use anhydrous solvents or a carefully controlled amount of water. Consider using the corresponding pinacol ester of the boronic acid, which is often more stable. Optimize for shorter reaction times.[8] |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can interfere with the catalytic cycle. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use.[8] |
| Difficulty in Purification | Formation of closely-related byproducts or unreacted starting materials with similar polarity to the product. | Re-optimize reaction conditions to drive the reaction to completion and minimize side reactions. Employ alternative purification techniques such as preparative HPLC if necessary. |
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its utility is most profoundly demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which provides a direct and efficient route to complex biaryl structures. As highlighted in the synthesis of advanced PARP inhibitors, the specific structural motif introduced by this reagent is critical for achieving desired biological activity. By understanding the principles behind its application and adhering to optimized protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
References
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- Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-5-phenylpyrazine: Application Notes and Protocols. (2025). Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. (2015).
- (2-Fluoroquinolin-3-yl)boronic acid. MySkinRecipes.
- Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). ACS Medicinal Chemistry Letters.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. (2025). Benchchem.
- Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024).
- Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... (2018).
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules.
- Synthesis of N‐(Pyridin‐2‐yl)benzamide.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (2008). Chemical Papers.
- N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2022). Molbank.
- 2-(3-Bromophenyl)
- All-photonic kinase inhibitors: light-controlled release-and-report inhibition. (2022). Chemical Science.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
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Application Notes: The Strategic Use of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid in Bioactive Molecule Synthesis
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable building block for medicinal chemists. Its unique trifunctional arrangement—a reactive boronic acid, a metabolically robust N,N-dimethylamide, and a modulating ortho-fluoro substituent—offers a powerful toolkit for constructing complex bioactive molecules, especially in the realm of oncology and enzyme inhibition.
The boronic acid group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form crucial carbon-carbon bonds.[1] This allows for the efficient assembly of biaryl structures, which are prevalent in many therapeutic agents.[2] The strategic placement of an ortho-fluoro substituent can significantly alter the electronic properties, metabolic stability, and membrane permeability of the final compound.[1][3] Fluorine's high electronegativity can enhance the Lewis acidity of the boronic acid, potentially influencing reaction kinetics.[4][5] Furthermore, the N,N-dimethylaminocarbonyl group provides a rigid conformational scaffold and a potential hydrogen bond acceptor, which can be critical for molecular recognition and binding to biological targets.[1] This application note will delve into the practical applications of this versatile reagent, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer drugs.[6][7]
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from the interplay of its constituent functional groups. Understanding these characteristics is key to designing successful synthetic strategies.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C9H11BFNO3 | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 209.99 g/mol | Essential for accurate reagent stoichiometry in reaction protocols. |
| Appearance | Off-white to white solid | A key quality control parameter for starting material. |
| Melting Point | 216 - 219 °C[8] | Indicates purity and can be used to monitor reaction completion. |
| Key Functional Groups | Boronic Acid, Amide, Fluoro | Each group imparts specific reactivity and properties to the molecule. |
The ortho-fluoro substituent exerts a notable electronic influence. Its electron-withdrawing nature enhances the Lewis acidity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][9] However, the steric bulk of the adjacent N,N-dimethylaminocarbonyl group can also play a role, potentially influencing the rate of oxidative addition and reductive elimination. Careful selection of palladium catalysts and ligands is therefore crucial to achieve optimal reaction outcomes.
Core Application: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA repair pathways.[10] Inhibiting PARP, particularly PARP-1, has proven to be a successful therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations, through a concept known as synthetic lethality.[6][10] Many potent PARP inhibitors feature a complex biaryl core, making the Suzuki-Miyaura coupling an indispensable synthetic tool.[7]
This compound serves as a key precursor for the "left-hand side" fragment of several advanced PARP inhibitors. The N,N-dimethylaminocarbonyl moiety can engage in crucial hydrogen bonding interactions within the nicotinamide-binding domain of the PARP active site, while the biaryl scaffold, formed via the Suzuki reaction, occupies the adenosine-binding pocket.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide (Ar-Br), a common step in the synthesis of PARP inhibitor backbones.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[12]
-
Base (e.g., Sodium Carbonate, Na₂CO₃, 2.0 equivalents)[12]
-
Degassed Solvent System (e.g., Toluene/Water, 4:1 v/v)
-
Round-bottom flask with magnetic stir bar
-
Condenser and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl bromide, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[2]
-
Solvent and Base Addition: Add the degassed toluene to the flask via syringe. In a separate vessel, dissolve the sodium carbonate in degassed water and add this solution to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2] Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.[2]
-
Base: The base is essential for the formation of the boronate species, which is more nucleophilic than the boronic acid and facilitates the transmetalation step.[12]
-
Biphasic Solvent System: The use of a water/organic solvent mixture allows for the dissolution of both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid synthesis and optimization, microwave irradiation offers a significant advantage by reducing reaction times from hours to minutes.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Vial Preparation: In a microwave synthesis vial, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (3 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Microwave Irradiation: Seal the vial with a cap. Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for 10-30 minutes. The power should be adjusted to maintain the target temperature.[2]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Expert Insight: Microwave heating can dramatically accelerate the reaction by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis of biaryl compounds.
Safety and Handling
As with all laboratory procedures, appropriate safety precautions must be taken. Phenylboronic acids, including this derivative, should be handled in a well-ventilated fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[8][15]
Hazard Summary:
In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.[13] Dispose of waste according to approved waste disposal plant procedures.[8]
Conclusion
This compound is a sophisticated and highly effective building block for the synthesis of complex bioactive molecules. Its unique combination of a reactive boronic acid handle, a modulating ortho-fluoro group, and a structurally important amide moiety makes it particularly well-suited for the construction of targeted therapeutics like PARP inhibitors. The protocols provided herein offer robust starting points for researchers engaged in medicinal chemistry and drug development, enabling the efficient synthesis of novel biaryl compounds. By understanding the interplay of the functional groups and carefully selecting reaction conditions, scientists can fully leverage the potential of this versatile reagent to advance their research programs.
References
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing).
- Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. [No Source Found]. (2024-12-06).
- SAFETY DATA SHEET. Fisher Scientific.
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. (2025-08-06).
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-10-15).
- 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid. Benchchem.
- Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. (2025-08-05).
- Safety Data Sheet. Fluorochem. (2024-12-19).
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. (2024-12-18).
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. (2020-01-18).
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-12).
- Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar. (2017-06-27).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. Suzuki. (2025-05-28).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Phenylboronic acid - SAFETY DATA SHEET. [No Source Found].
- Synthesis of biologically active boron-containing compounds. PMC - NIH.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central.
- Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. [No Source Found].
- De Novo Design of Bioactive Small Molecules by Artificial Intelligence. PMC - NIH. (2018-01-10).
- Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. ChemRxiv.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.
- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. PMC - PubMed Central.
- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
- Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Esters: Assignment of the B-N Dative Bond Stretching Frequency. ResearchGate.
- Fluorine in Medicinal Chemistry. ResearchGate. (2025-08-30).
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Synthesis of Substituted Biaryls with 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid: An Application and Protocol Guide
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
Substituted biaryl scaffolds are privileged motifs in medicinal chemistry and materials science.[1][2] Their unique three-dimensional structures are central to the function of numerous pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital structures, offering a robust and versatile method for forming carbon-carbon bonds.[3] This guide provides a detailed exploration of the synthesis of substituted biaryls utilizing a specialized building block: 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid . The strategic placement of the ortho-fluoro and meta-N,N-dimethylaminocarbonyl substituents on the phenylboronic acid ring presents both unique opportunities and challenges in Suzuki-Miyaura couplings, influencing reaction dynamics and ultimately, the properties of the resulting biaryl products. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance for the successful synthesis of novel biaryl compounds.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, our substituted phenylboronic acid) and an organohalide. The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid is activated to a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, particularly with substrates bearing functional groups that can influence the electronic and steric environment of the reaction center.
The Role of Ortho-Fluoro and Meta-Amide Substituents
The 2-fluoro and 3-N,N-dimethylaminocarbonyl groups on the phenylboronic acid play significant roles in modulating its reactivity:
-
Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid. While often considered a challenge, in some cases, an ortho-fluoro substituent can promote the reductive elimination step, potentially leading to higher reaction rates and yields. However, it can also impact the stability of the boronic acid, making it more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5]
-
Meta-N,N-Dimethylaminocarbonyl Group: The amide functionality at the meta position is a key feature. While not directly in a position to exert a strong chelating effect, its electronic influence can impact the reactivity of the boronic acid. Furthermore, the amide group's presence necessitates careful selection of reaction conditions to avoid potential side reactions or catalyst inhibition. In some contexts, amide groups can act as directing groups in C-H activation reactions, though their role in this specific Suzuki coupling is primarily electronic and steric.[6]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Figure 2: Workflow for Suzuki-Miyaura coupling via conventional heating.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (or its pinacol ester), the aryl halide, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is advantageous for rapid reaction optimization and can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (or its pinacol ester), the aryl halide, the base, and the palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Perform the workup and purification as described in Protocol 1.
Data Presentation: Key Reaction Parameters
The following table summarizes key parameters and their potential impact on the Suzuki-Miyaura coupling of this compound.
| Parameter | Options | Expected Outcome & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | For challenging couplings, particularly with aryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The choice of base is critical. K₃PO₄ is often effective for boronic acids. CsF can be particularly useful in couplings involving fluoro-substituted boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system influences the solubility of reactants and the efficacy of the base. Anhydrous conditions may be required to minimize protodeboronation. |
| Temperature | Room Temperature to 140 °C | Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation. Microwave heating allows for rapid heating to higher temperatures. |
| Boron Source | Boronic Acid vs. Pinacol Ester | The pinacol ester of the boronic acid is often more stable and less prone to protodeboronation, making it a good alternative, especially for challenging substrates.[7] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover, protodeboronation, or catalyst inhibition. | Screen different palladium catalysts and ligands. Use the pinacol ester of the boronic acid. Ensure strictly anhydrous and inert conditions. |
| Protodeboronation | Presence of water, high temperature, or prolonged reaction time. | Use anhydrous solvents. Consider using a milder base like CsF. Optimize for shorter reaction times, possibly with microwave heating. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
Conclusion and Future Outlook
The synthesis of substituted biaryls using this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for accessing novel chemical entities with significant potential in drug discovery and materials science. The electronic and steric effects of the fluoro and amide substituents necessitate careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Future work in this area will likely focus on the development of even more efficient and robust catalytic systems that can tolerate a wider range of functional groups and enable the synthesis of increasingly complex biaryl structures under milder conditions.
References
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Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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Das, S., et al. (2015). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 5(26), 19981-19988. [Link]
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Chem-Impex. 2-Fluoro-3-(trifluoromethyl)phenylboronic acid. [Link]
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Das, S., et al. (2015). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 5(26), 19981-19988. [Link]
-
Yin, J. J., & Buchwald, S. L. (2002). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
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University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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AOBChem USA. This compound. [Link]
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化工制造网. This compound pinacol ester. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-29). The Royal Society of Chemistry.
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Wilsily, A., & Fu, G. C. (2011). New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. Journal of the American Chemical Society, 133(21), 8154–8157. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(3), 218-223. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 887-894. [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
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Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
-
Szostak, M., & Szostak, R. (2018). Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. Organic Letters, 20(24), 7855–7860. [Link]
-
Kubota, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Catalysis, 13(15), 10113–10121. [Link]
-
ResearchGate. Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. [Link]
-
Boodts, C., et al. (2023). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(13), 5183. [Link]
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Application Notes and Protocols: The Strategic Role of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid in Fragment-Based Drug Discovery
Introduction: The Rise of Covalent Fragment-Based Drug Discovery and the Unique Potential of Boronic Acids
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the exploration of chemical space with low molecular weight compounds ("fragments") to identify initial binders for therapeutic targets.[1][2] A particularly powerful evolution of this strategy is the use of covalent fragments, which form a stable bond with the target protein.[3][4][5] This approach can deliver high potency and prolonged duration of action, and critically, it offers a pathway to address challenging targets, such as those with shallow binding pockets or allosteric sites, often deemed "undruggable".[3][4][6]
Within the arsenal of reactive groups or "warheads" used in covalent FBDD, boronic acids have emerged as a uniquely versatile class.[7] Unlike many electrophiles that form irreversible bonds, boronic acids typically engage in reversible covalent interactions with nucleophilic amino acid residues like serine, threonine, and lysine.[8] This reversible nature provides a delicate balance, offering the affinity benefits of covalent bonding while mitigating the risk of off-target reactivity. The boron atom, with its empty p-orbital, acts as a Lewis acid, readily interacting with nucleophiles to form a tetrahedral boronate species.[8][9] This ability to mimic transition states of enzymatic reactions makes them particularly effective inhibitors of enzymes like proteases and phosphodiesterases.[10][11]
This guide focuses on a specific, strategically designed fragment: 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid . We will explore its constituent features and delineate its application in a typical FBDD workflow, from initial library design and screening to hit validation and optimization.
Molecular Architecture: Deconstructing this compound
The efficacy of a fragment lies in its structural and physicochemical properties. This particular boronic acid has been rationally designed with three key components that each contribute to its function in FBDD.
| Feature | Role in Fragment-Based Drug Discovery | Physicochemical Impact |
| Boronic Acid | The "Warhead": Forms reversible covalent bonds with nucleophilic residues (e.g., serine, threonine).[2][8] Acts as a bioisostere for carboxylic acids or phosphates, engaging in key hydrogen bonding interactions.[8] | Lewis acidic, enabling targeted reactivity. The trigonal planar geometry can transition to a tetrahedral boronate upon binding.[9][12] |
| Fluorine | The Modulator: Alters the acidity of the boronic acid, potentially tuning its reactivity and binding affinity. Can form favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) to enhance binding.[13] Can improve metabolic stability and pharmacokinetic properties during hit-to-lead optimization.[14][15] | Increases lipophilicity (logP). The high electronegativity influences the electronic properties of the phenyl ring. |
| N,N-dimethylaminocarbonyl | The Vector/Scaffold: Provides a well-defined hydrogen bond acceptor (the carbonyl oxygen). The dimethylamino group offers steric bulk and can be synthetically modified. Serves as a "vector" for fragment growth, allowing for synthetic elaboration to explore the surrounding binding pocket and increase potency. | Enhances solubility and provides a handle for synthetic chemistry. The amide bond geometry is well-defined. |
FBDD Workflow Using this compound
The following sections outline a comprehensive, albeit representative, workflow for utilizing this fragment in a drug discovery campaign.
Phase 1: Primary Screening and Hit Identification
The initial goal is to rapidly identify fragments that bind to the target protein. Surface Plasmon Resonance (SPR) is an ideal primary screening method due to its high sensitivity, low protein consumption, and label-free nature.[16][17]
Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Covalently immobilize the purified target protein (e.g., a serine hydrolase) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding signals.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound and other library fragments in 100% DMSO.
-
Create a working screening plate by diluting the fragments to a final concentration of 200 µM in SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO). The final DMSO concentration must be kept consistent across all samples.
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis and Hit Triage:
-
After subtracting the reference cell and blank injection signals, analyze the sensorgrams. A positive "hit" is characterized by a concentration-dependent increase in the response units (RU) during association.
-
Prioritize fragments that show a binding response significantly above the noise level. Due to the low molecular weight of fragments, expected responses will be small.
-
Phase 2: Hit Validation and Structural Characterization
Once initial hits are identified, it is crucial to confirm their binding and elucidate the binding mode. This phase ensures that the observed signal is due to a specific, genuine interaction and provides the structural basis for optimization.
Protocol: Hit Validation using ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for validating fragment hits. Given the presence of a fluorine atom in our fragment of interest, ¹⁹F NMR offers a highly sensitive and specific method to confirm binding, as the protein itself is "invisible" in the ¹⁹F spectrum.
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 25 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 100 mM NaCl, in 90% H₂O/10% D₂O).
-
Prepare a separate solution of this compound at 250 µM in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone. This will serve as the reference spectrum, showing a single sharp peak.
-
Acquire a second ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
-
Data Interpretation:
-
Binding Confirmation: If the fragment binds to the protein, you will observe changes in the ¹⁹F signal, such as line broadening, a chemical shift perturbation, or a decrease in signal intensity.
-
Causality: The observation of these changes confirms that the fluorine atom (and thus the fragment) is in a different chemical environment when the protein is present, validating the binding event.
-
Protocol: Structural Characterization by X-ray Crystallography
The ultimate validation is a high-resolution crystal structure of the fragment bound to the target protein.[18] This provides definitive proof of binding, reveals the precise interactions, and confirms the covalent nature of the boronic acid's engagement with a nucleophilic residue.[19][20]
-
Crystallization:
-
Set up crystallization trials for the target protein alone to obtain apo crystals.
-
Once apo crystals are obtained and conditions are optimized, introduce the fragment to the protein. This can be done either by co-crystallization (mixing protein and fragment before setting up trials) or by soaking the apo crystals in a solution containing the fragment (e.g., 1-10 mM).
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo protein structure as a model.
-
-
Structural Analysis:
-
Carefully examine the resulting electron density map in the active or binding site.
-
Confirmation of Covalent Binding: A key indicator of covalent bond formation between the boronic acid and a serine or threonine residue is continuous electron density between the boron atom and the residue's side-chain oxygen. The geometry around the boron atom will shift from trigonal planar (sp²) to tetrahedral (sp³).[19][21] This provides unequivocal evidence of the desired binding mode.
-
Phase 3: Hit-to-Lead Optimization
With a validated, structurally characterized hit, the focus shifts to improving potency and developing drug-like properties. The N,N-dimethylaminocarbonyl group on our fragment is the primary vector for this synthetic elaboration.
Strategy: Structure-Guided Fragment Growth
The crystal structure of the fragment-protein complex is the roadmap for this phase.
-
Identify Growth Vectors: Analyze the solvent-exposed regions around the bound fragment. The N,N-dimethylaminocarbonyl group provides a clear attachment point for synthetic chemistry.
-
Design Analogs: Design and synthesize a small, focused library of analogs where chemical moieties are "grown" from the amide. The goal is to introduce new groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with nearby protein residues identified in the crystal structure.
-
Iterative Cycles: Synthesize, test (using SPR and enzymatic assays), and structurally characterize (via crystallography) these new analogs in an iterative cycle. This process allows for the systematic exploration of the binding pocket and the development of a quantitative Structure-Activity Relationship (SAR).
This iterative process, guided by structural insights, allows for the efficient evolution of a low-affinity fragment hit into a potent and selective lead compound.
Conclusion
This compound is a sophisticated chemical tool for fragment-based drug discovery. Its architecture combines a reversible covalent warhead with features that modulate reactivity and provide clear vectors for synthetic optimization. By employing a systematic workflow encompassing sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can leverage this and similar fragments to tackle challenging drug targets and accelerate the discovery of novel covalent inhibitors.
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Erlanson, D. A., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Keeley, A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Retrieved from [Link]
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Alves, G., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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Nielsen, S. O., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]
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De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Retrieved from [Link]
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De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. Retrieved from [Link]
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António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Retrieved from [Link]
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IRBM. (n.d.). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. Retrieved from [Link]
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Jackowska, M., et al. (2016). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2014). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Parker, L. J., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. Retrieved from [Link]
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Ringe, D., & Petsko, G. A. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PMC - NIH. Retrieved from [Link]
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Wiskur, S. L., et al. (2014). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Retrieved from [Link]
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Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC - PubMed Central. Retrieved from [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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Johnson, S. M., et al. (2018). Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). SPR results for the 24 confirmed selective fragment hits. Retrieved from [Link]
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Rich, R. L., & Myszka, D. G. (2014). Fragment screening by SPR and advanced application to GPCRs. PubMed. Retrieved from [Link]
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Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI. Retrieved from [Link]
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Adusumalli, S., et al. (2022). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. NIH. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Li, Y., et al. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Retrieved from [Link]
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AOBChem USA. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Diboryne. Retrieved from [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]
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Wu, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
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Akgun, O., et al. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Retrieved from [Link]
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Application Notes and Protocols for 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is an emerging building block for the synthesis of advanced organic materials. Its unique trifunctional substitution pattern—a reactive boronic acid group for cross-coupling, an electron-withdrawing fluorine atom, and a polar N,N-dimethylaminocarbonyl (amide) group—offers multifaceted opportunities to tailor the electronic and physical properties of polymers, organic electronics, and functional small molecules. The strategic placement of the ortho-fluoro and meta-amide substituents provides a powerful tool for researchers to fine-tune molecular architecture and solid-state properties.
The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] This reaction enables the precise incorporation of the substituted phenyl ring into larger conjugated systems, which are the basis for a wide range of materials in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The presence of the fluorine atom can significantly influence the electronic properties of the resulting material, often leading to deeper HOMO energy levels, which can improve stability and charge injection/transport characteristics in electronic devices.[3] The amide group, on the other hand, can introduce polarity, influence solubility, and promote specific intermolecular interactions, such as hydrogen bonding, which can direct molecular packing in the solid state.
This guide provides a comprehensive overview of the potential applications of this compound in materials science, along with detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Key Molecular Features and Their Implications in Materials Design
The unique substitution pattern of this compound offers several advantages for the materials scientist:
-
The Boronic Acid Group: This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide variety of aryl and vinyl halides or triflates.[2]
-
The ortho-Fluoro Substituent: The placement of a fluorine atom adjacent to the boronic acid group can have a profound impact on the reactivity of the molecule. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] In the final material, the fluorine atom can lower the energy levels of the molecular orbitals, which is a common strategy for designing high-performance organic semiconductors.
-
The meta-N,N-dimethylaminocarbonyl Group: This amide functionality introduces polarity and can influence the solubility of both the monomer and the resulting polymer or molecule, which is a critical consideration for solution-based processing of organic electronic devices. Furthermore, the amide group can participate in intermolecular interactions, potentially leading to more ordered thin films and improved device performance.
Proposed Application: Synthesis of a Donor-Acceptor Conjugated Polymer for Organic Electronics
A promising application of this compound is in the synthesis of donor-acceptor (D-A) conjugated polymers. These materials are central to the field of organic electronics. In this proposed application, the title compound can act as a component of the acceptor unit in the polymer backbone.
The Suzuki-Miyaura polymerization of a dibrominated donor monomer with a diborylated acceptor monomer is a common strategy for synthesizing D-A polymers. While the title compound is a monoboronic acid, it can be used to synthesize a larger, symmetric dibrominated monomer that incorporates its structural features. Alternatively, it can be used in the end-capping of polymer chains to fine-tune the electronic properties and solubility of the final material.
For the purpose of this application note, we will focus on a model Suzuki-Miyaura cross-coupling reaction to demonstrate the utility of this compound in synthesizing a biaryl compound, which is the fundamental linkage in a conjugated polymer.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromobenzonitrile
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.[2]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Round-bottom flask or microwave vial with a magnetic stir bar
-
Septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromobenzonitrile, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary but are typically in the range of 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The eluent system will need to be determined based on the polarity of the product.
-
Microwave-Assisted Synthesis Protocol
For more rapid synthesis, a microwave-assisted protocol can be employed.[1]
-
Reaction Setup:
-
In a microwave synthesis vial, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), the base (3.0 equiv), and the palladium catalyst and ligand (2-4 mol%).
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
-
Microwave Reaction:
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (typically 10-45 minutes).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in the conventional heating protocol.
-
Data Presentation: Expected Outcome and Characterization
The successful synthesis of the target biaryl compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observation |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled product and disappearance of starting material signals. |
| ¹³C NMR | Appearance of new carbon signals, particularly the quaternary carbons at the point of coupling. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the desired product. |
| Melting Point | A sharp melting point for the purified crystalline solid. |
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Use a fresh batch of catalyst, ensure the base is anhydrous, or increase the reaction temperature. Consider a different catalyst/ligand system. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere and use properly degassed solvents. |
| Deboronated Starting Material | Protodeboronation of the boronic acid, which can be base-catalyzed. | Use a milder base (e.g., K₂CO₃ or CsF), lower the reaction temperature, or reduce the reaction time.[4] |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Welcome to the technical support hub for a particularly challenging yet valuable building block in modern synthetic chemistry: 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid . This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently incorporate this moiety into complex molecules.
The unique substitution pattern of this boronic acid—featuring an ortho-fluoro and an ortho-amide group—presents a combination of steric and electronic challenges that can render standard Suzuki-Miyaura coupling conditions ineffective. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower you to overcome these hurdles and achieve high-yield, reproducible results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the common issues encountered when using this compound.
Q1: I am observing very low to no conversion of my starting materials. What is the most likely cause?
A1: This is the most common issue and typically points to a stalled catalytic cycle. The primary bottleneck with this substrate is steric hindrance. The ortho-fluoro and ortho-amide groups create a crowded environment around the boronic acid, which significantly slows down two key steps in the Suzuki-Miyaura mechanism: transmetalation and reductive elimination.[1] Your initial efforts should focus on choosing a catalyst system specifically designed to overcome this steric barrier.
-
Insight: Standard catalysts like Pd(PPh₃)₄ are often too small and not electron-rich enough to be effective. The key is to use a palladium source paired with a bulky, electron-donating phosphine ligand. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and, most importantly, accelerate the difficult reductive elimination step that forms the final C-C bond.[2]
Q2: I see some product formation, but the reaction stalls at ~30-50% conversion, even after extended reaction times. What should I try next?
A2: Stalled reactions often indicate catalyst decomposition or an insufficiently active catalytic species. The higher temperatures sometimes required for hindered couplings can lead to catalyst deactivation.
-
Recommendation 1: Switch to a Palladium Precatalyst. Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to generate the active Pd(0) species in a controlled manner.[1] This ensures a consistent concentration of the active catalyst throughout the reaction, minimizing decomposition pathways.
-
Recommendation 2: Evaluate Your Base. A stronger base may be required to facilitate the transmetalation step, which can be sluggish with this electron-deficient boronic acid.[1][3] While K₂CO₃ is a common choice, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can dramatically increase the reaction rate.[1]
-
Recommendation 3: Increase Temperature. If you are running the reaction at a moderate temperature (e.g., 80 °C), a carefully controlled increase to 100-110 °C (depending on the solvent) may be necessary to overcome the activation energy barrier for the sterically demanding steps.[4]
Q3: My mass spectrometry analysis shows significant amounts of a byproduct corresponding to the hydrolysis of my boronic acid (protodeboronation). How can I prevent this?
A3: Protodeboronation (the replacement of the C-B bond with a C-H bond) is a major competing side reaction, especially with electron-deficient or heteroaromatic boronic acids under basic, aqueous conditions.[5][6][7]
-
Use Anhydrous Conditions (Initially): While a small amount of water is often beneficial for Suzuki couplings (it helps dissolve the inorganic base), excess water can promote protodeboronation. Try using anhydrous solvents and a base like KF, or minimize the aqueous phase.
-
Use Milder Bases: If possible, try a milder base like K₂CO₃ or even KF, which can sometimes suppress this side reaction.[7]
-
Protect the Boronic Acid: As a last resort, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester or a MIDA boronate) can protect it from premature decomposition.[6] These esters can be used directly in the coupling reaction and often show enhanced stability.
Q4: I am attempting to couple this boronic acid with an unreactive aryl chloride. What are the critical parameters to consider?
A4: Coupling aryl chlorides is notoriously difficult because the C-Cl bond is much stronger than C-Br or C-I bonds, making the initial oxidative addition step very slow.[3][8] Success hinges on using a highly active catalyst system.
-
Catalyst System is Key: This is where advanced catalyst systems are not just helpful, but essential. Use a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a highly electron-rich and bulky biarylphosphine ligand.[2][9] Ligands such as XPhos, SPhos, or RuPhos are specifically designed for this purpose.[1]
-
Base Selection: A strong base is required to promote the catalytic cycle with challenging electrophiles.[3] K₃PO₄ is an excellent starting point for aryl chloride couplings.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally effective.[5]
Optimizing Key Reaction Parameters
Success with this substrate requires careful consideration of each component of the reaction.
Catalyst and Ligand Selection
The choice of ligand is the single most important factor for overcoming the steric hindrance associated with this compound.
| Ligand Type | Examples | Strengths for this Application | Weaknesses |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Excellent for sterically hindered substrates and unreactive aryl chlorides.[1][2] Promote fast reductive elimination. | Higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly active and thermally stable. Good for challenging couplings. | Can sometimes be more sensitive to air and moisture. |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | Readily available and inexpensive. P(t-Bu)₃ can be effective for some hindered systems.[10] | PPh₃ is generally ineffective for this substrate. Limited scope. |
Recommendation: Start with a Buchwald-type ligand like XPhos or SPhos . They provide the necessary steric bulk and electron-donating properties to facilitate the difficult steps of the catalytic cycle.[1][11]
Base and Solvent System
The base activates the boronic acid for transmetalation. The solvent influences solubility and reaction rate.
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | First choice. Strong, effective base for hindered couplings and aryl chlorides.[1] |
| Cs₂CO₃ | Dioxane, THF | Very strong base, can be effective when K₃PO₄ fails. Higher cost and hygroscopic. |
| K₂CO₃ | Dioxane/H₂O, Toluene/Ethanol | Milder base. May be sufficient for reactive coupling partners (aryl iodides/bromides) and can help minimize protodeboronation.[7] |
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Screening Condition for Aryl Bromides/Iodides
This protocol is designed as a robust starting point for coupling with standard aryl bromides or iodides.
-
Reagent Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[12]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 0.1 M concentration relative to the limiting reagent) via syringe.[13]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 4–12 hours.[12]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: For Challenging Aryl Chlorides (Microwave-Assisted)
This protocol uses microwave heating to accelerate the reaction with unreactive aryl chlorides.
-
Reagent Preparation: In a microwave synthesis vial, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4-5 mol%).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Solvent Addition: Add degassed 1,4-dioxane (0.2 M).
-
Microwave Reaction: Heat the reaction in a microwave reactor to 120-150 °C for 30–90 minutes.[8]
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizing the Process
Understanding the mechanism and the troubleshooting logic is key to success.
Suzuki-Miyaura Catalytic Cycle
Caption: The four key stages of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions with 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this sterically hindered and electronically unique building block and achieve higher yields in your synthetic endeavors.
Introduction: The Challenge of a Doubly Ortho-Substituted Boronic Acid
This compound is a valuable reagent for introducing a synthetically versatile substituted phenyl motif. However, the presence of both a fluorine atom and a dimethylaminocarbonyl group in the ortho positions to the boronic acid presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These substituents exert significant steric and electronic effects that can impede the catalytic cycle and lead to low product yields.
This guide is designed to provide a systematic approach to troubleshooting these issues, grounded in an understanding of the underlying reaction mechanisms.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental observations and provides a step-by-step guide to diagnose and resolve the underlying issues.
Issue 1: Low or No Conversion of Starting Materials
Observing minimal or no consumption of your starting aryl halide or boronic acid is a common and frustrating issue. This typically points to a problem with the catalytic cycle's initiation or progression.
Q: I'm seeing little to no formation of my desired product, and my starting materials are largely unreacted. What are the likely causes and how can I fix this?
A: Low conversion is often multifactorial, stemming from issues with catalyst activation, steric hindrance, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalyst in Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to initiate the catalytic cycle.[1][2]
-
Troubleshooting:
-
Switch to a Pd(0) source: Consider using a catalyst like Pd(PPh₃)₄ or a pre-formed Pd(0) complex.
-
-
-
Steric Hindrance: The bulky ortho-substituents on this compound can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and transmetalation.[1][4]
-
Troubleshooting:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective for hindered substrates.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can better accommodate sterically demanding substrates.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact reaction outcomes, especially with challenging substrates.[1][3]
-
Troubleshooting:
-
Base Selection: A stronger base may be required to facilitate the formation of the boronate species necessary for transmetalation. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF.[5][6]
-
Solvent System: The solubility of all components is crucial. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common, but for sensitive boronic acids, anhydrous conditions might be beneficial to suppress side reactions.[5][7]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition. A systematic temperature screen (e.g., from 80°C to 120°C) is recommended.[5]
-
-
Issue 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of N,N-dimethyl-2-fluorobenzamide as a byproduct and a reduction in the yield of the desired cross-coupled product.[8]
Q: I'm observing a significant amount of the deborylated side product in my reaction mixture. What causes this and how can I minimize it?
A: Protodeboronation is often exacerbated by the presence of water, certain bases, and prolonged reaction times at elevated temperatures. [8][9]
Potential Causes & Solutions:
-
Hydrolytic Instability: Boronic acids containing electron-withdrawing groups, such as the ortho-fluoro substituent, can be more susceptible to protodeboronation, especially under basic aqueous conditions.[10][11]
-
Troubleshooting:
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate.[2][12] These can be more resistant to premature protodeboronation and can slowly release the boronic acid under the reaction conditions.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[7] This would involve using dry solvents and potentially a base like KF that can be used without water.
-
-
-
Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of protodeboronation, the undesired pathway will dominate.
-
Troubleshooting:
-
Highly Active Catalyst Systems: Employing a highly active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand) can accelerate the desired cross-coupling reaction, outcompeting the protodeboronation side reaction.[13]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby minimizing the rate of protodeboronation.[14]
-
-
Issue 3: Formation of Homocoupled Byproducts
The formation of a biaryl product from the coupling of two molecules of the boronic acid (homocoupling) is another common side reaction that consumes the starting material and complicates purification.
Q: My reaction is producing a significant amount of the homocoupled product of my boronic acid. What can I do to prevent this?
A: Homocoupling is often promoted by the presence of oxygen and can be influenced by the choice of catalyst.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids.[15]
-
Troubleshooting:
-
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling.
-
Troubleshooting:
-
Experiment with Different Catalysts: If homocoupling is a persistent issue, try screening different palladium sources and ligands.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for coupling with this compound?
A1: There is no single "best" combination for all substrates. However, for sterically hindered boronic acids like this one, highly active catalyst systems are recommended. A good starting point is a second or third-generation Buchwald palladacycle precatalyst (e.g., XPhos Pd G3) paired with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[1][3]
Q2: Which base is most suitable for this type of reaction?
A2: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting transmetalation without causing significant decomposition of the starting materials.[5]
Q3: Can intramolecular interactions within this compound affect its reactivity?
A3: Yes, intramolecular interactions can play a significant role. The ortho-fluoro and ortho-amide groups can potentially interact with the boronic acid moiety. For instance, an intramolecular hydrogen bond between the N-H of a primary or secondary amide and the boronic acid hydroxyl group, or coordination of the carbonyl oxygen to the boron atom, could influence the conformational equilibrium and reactivity.[16][17] While the N,N-dimethylamide lacks a proton for hydrogen bonding, the carbonyl oxygen can still participate in intramolecular coordination, potentially affecting the Lewis acidity of the boron and the ease of transmetalation.
Q4: How should I store this compound to ensure its stability?
A4: Boronic acids can be sensitive to air and moisture, which can lead to decomposition. It is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[15]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[15]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[15]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[15]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110°C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[15]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography.[15]
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst that efficiently generates the active Pd(0) species.[3] |
| Ligand | XPhos | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination with sterically hindered substrates.[1] |
| Base | K₃PO₄ (2-3 equiv.) | Strong, non-nucleophilic base effective for challenging couplings.[5] |
| Solvent | Dioxane/H₂O (10:1) | A common solvent system that often provides good solubility for the reactants. |
| Temperature | 100°C | A good starting point for balancing reaction rate and stability. |
Visualizing the Challenges and Solutions
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Royal Society of Chemistry. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- PubMed. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 17. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the purification of compounds synthesized using 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. Given its unique electronic and structural features, this reagent is a valuable building block in medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions. However, the resulting products can present specific purification challenges. This technical support center offers a structured approach to troubleshooting these issues, ensuring the integrity and purity of your final compounds.
Understanding the Chemistry: Why Purification Can Be Tricky
The structure of this compound, with its electron-withdrawing fluorine and amide functionalities, influences not only its reactivity in cross-coupling reactions but also the properties of the resulting biaryl products. These characteristics can lead to common purification hurdles, including the removal of unreacted starting materials, palladium catalyst residues, and various reaction byproducts. The key to successful purification lies in understanding the interplay of these factors and selecting the appropriate strategy.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the purification of products derived from this specific boronic acid.
Q1: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura coupling reaction?
A1: Typically, you can expect a mixture of the following:
-
Desired Biaryl Product: Your target compound.
-
Unreacted this compound: The starting boronic acid.
-
Homo-coupled Byproducts: Dimers of your boronic acid or the coupling partner.[1][2]
-
Protodeboronated Byproduct: The boronic acid group is replaced by a hydrogen.[2][3]
-
Palladium Catalyst Residues: Both soluble and insoluble forms of palladium.[4]
-
Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).
Q2: My main impurity is the starting boronic acid. What is the most effective way to remove it?
A2: Due to the acidic nature of the boronic acid, a basic aqueous wash is often effective. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a mild aqueous base (e.g., 1M sodium carbonate or potassium carbonate), the boronic acid can be deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[5][6] For more stubborn cases, specialized scavenger resins with diol functionalities can selectively bind to the boronic acid, allowing for its removal by simple filtration.[5][7]
Q3: I'm struggling to remove the palladium catalyst from my product. What are my options?
A3: Palladium removal is a critical step, especially for pharmaceutical applications. Several methods can be employed:
-
Filtration through Celite®: This is a simple first step to remove heterogeneous palladium (like palladium on carbon) or precipitated palladium black.[4]
-
Adsorption: Activated carbon or specialized metal scavengers (silica or polymer-based with thiol or amine functionalities) can be stirred with the product solution to bind the palladium, which is then filtered off.[4][8][9]
-
Extraction: A liquid-liquid extraction with an aqueous solution containing a chelating agent like EDTA can sometimes be effective.[10]
-
Crystallization: If your product is a solid, recrystallization can be an excellent method to leave palladium impurities behind in the mother liquor.[4]
Q4: Can I use column chromatography to purify my product? What conditions are recommended?
A4: Yes, silica gel column chromatography is a very common and effective technique.[11][12] Given the polar nature of the N,N-dimethylaminocarbonyl group, your product is likely to be moderately polar. A good starting point for the mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The exact conditions will depend on the specific properties of your product and should be determined by thin-layer chromatography (TLC) first.
Q5: Is recrystallization a viable purification strategy for these types of compounds?
A5: Absolutely. Recrystallization is a powerful technique for purifying solid products, especially on a larger scale.[13][14][15][16][17] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[13] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
Troubleshooting Guide
This section provides a systematic approach to resolving common purification issues.
Issue 1: Low Recovery After Column Chromatography
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Product is too polar and streaking on the column. | - Add a small percentage (0.5-1%) of a modifier like triethylamine to the eluent to suppress the interaction of basic functionalities with the acidic silica gel. - Consider using neutral alumina as the stationary phase.[18] |
| Product is adsorbing irreversibly to the silica gel. | - Use a less polar solvent system if possible. - Deactivate the silica gel by adding a small amount of water before packing the column. |
| Co-elution of impurities. | - Optimize the solvent system using TLC to achieve better separation. - Consider using a different stationary phase, such as reverse-phase C18 silica.[19] |
Issue 2: Persistent Palladium Contamination
Troubleshooting Workflow for Palladium Removal
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. mt.com [mt.com]
- 17. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with sterically hindered substrates, particularly ortho-substituted phenylboronic acids. These substrates are notorious for sluggish reactivity and a propensity for undesirable side reactions. This document provides in-depth, experience-driven answers to common problems, explains the underlying chemical principles, and offers robust, actionable protocols to enhance your success.
Troubleshooting Guide & FAQs
Here we address the most frequent issues encountered in the lab when working with these challenging coupling partners.
FAQ 1: My reaction yield is low or zero, and I'm recovering my starting aryl halide. What is the most likely cause?
Answer: The primary culprit is almost always steric hindrance . The ortho-substituent on the phenylboronic acid dramatically slows down key steps in the catalytic cycle, particularly transmetalation and reductive elimination. The bulky groups create a congested environment around the palladium center, making it difficult for the coupling partners to come together.
To overcome this, the catalyst system must be specifically tailored to handle steric bulk.
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[1][2] These ligands promote the crucial reductive elimination step and stabilize the active monoligated Pd(0) species.[3]
-
Palladium Precatalysts Offer an Advantage: Modern palladium precatalysts are designed for rapid, clean generation of the active Pd(0) catalyst under mild conditions.[4][5][6][7][8] This is crucial because it allows the catalytic cycle to begin quickly, before side reactions can consume the sensitive boronic acid.[5][6][7]
| Ligand/Precatalyst | Key Features & When to Use |
| XPhos, SPhos | Highly effective, general-purpose Buchwald ligands for a wide range of sterically hindered substrates.[4] Often used with Pd(OAc)₂ or Pd₂(dba)₃.[4] |
| RuPhos, tBuXPhos | Offer different steric and electronic profiles; excellent alternatives if XPhos/SPhos are suboptimal. |
| Buchwald Gen 3/4 Precatalysts (e.g., XPhos Pd G3/G4) | Air-stable, highly active catalysts that generate LPd(0) efficiently.[9] Ideal for challenging couplings and ensuring high catalyst activity.[10][11] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that can be very effective for hindered aryl chlorides. Offer "flexible steric bulk."[3][12] |
FAQ 2: My boronic acid is being consumed, but instead of my desired product, I'm forming the simple arene (e.g., benzene from phenylboronic acid). What is happening?
Answer: You are observing protodeboronation , the most common and frustrating side reaction for ortho-substituted and electron-deficient boronic acids.[13][14] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[13]
Protodeboronation is highly dependent on the reaction conditions, especially the base and the presence of water.[13][15][16] The mechanism typically involves the formation of a boronate species by the base, which is then protonated, leading to C-B bond cleavage.[13][16]
Strategies to Minimize Protodeboronation:
-
Choose a Weaker, Non-Nucleophilic Base: Strong, aqueous bases like NaOH or KOH can aggressively promote protodeboronation.[17] Milder bases are generally preferred.
-
Use Anhydrous or Near-Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the formation of the active boronate, excess water provides a ready proton source for protodeboronation.[18]
-
Accelerate the Cross-Coupling: The faster your desired Suzuki reaction proceeds, the less time the boronic acid has to decompose.[19] Using highly active precatalysts is a key strategy here.[5][6][7]
-
Protect the Boronic Acid: For particularly unstable boronic acids, using a "slow-release" strategy with derivatives like MIDA boronates or organotrifluoroborates can be effective.[5][13][19] These reagents slowly hydrolyze in the reaction mixture to provide a low, steady concentration of the free boronic acid, minimizing its decomposition.[5][13]
| Base | Solvent System | Rationale & Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Often the best choice. A moderately strong base that provides a good balance of reactivity and minimizes protodeboronation.[4][20] |
| Cs₂CO₃ | Dioxane, THF | A strong base that can be effective, especially under anhydrous conditions. Its high solubility in organic solvents is an advantage. |
| K₂CO₃ | DMF, Toluene/H₂O/EtOH | A common and cost-effective base, but can be less effective for highly hindered systems and may require higher temperatures.[11][21] |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous Toluene, Dioxane | Used less frequently but can be useful in specific cases where inorganic bases cause issues. |
FAQ 3: I'm seeing a significant amount of a biaryl byproduct derived from two molecules of my boronic acid coupling together. How do I prevent this?
Answer: This side reaction is known as homocoupling . It is often mediated by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II).[9][22][23] This Pd(II) species can then react stoichiometrically with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[9][23]
Effective Prevention of Homocoupling:
-
Rigorous Degassing: This is the single most important step.[18][23] Ensure all solvents are thoroughly deoxygenated before use. The reaction vessel containing your reagents should be subjected to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[24] Sparging the solvent with an inert gas for 15-30 minutes is also highly effective.[23]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or using a precatalyst that rapidly generates Pd(0), minimizes the amount of residual Pd(II) that could initiate homocoupling.[9]
-
Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[18]
-
Pre-heating: Heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help ensure the catalytic cycle starts efficiently, outcompeting the homocoupling pathway.[22]
Visualizing the Problem: Key Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to troubleshooting.
Caption: Competing pathways in Suzuki coupling.
Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. Use this workflow to diagnose and solve the issue.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol serves as a robust starting point for coupling an ortho-substituted phenylboronic acid with an aryl halide.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Ortho-substituted Phenylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)[10]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[4]
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Degassed Water (if using a mixed solvent system, e.g., Dioxane/H₂O 10:1)[10]
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and subject it to at least three cycles of evacuating under high vacuum and backfilling with inert gas (Argon is preferred).
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.[10]
-
Degassing (Final): If not already done, bubble Argon through the stirred solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80–110 °C).[10]
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the limiting reagent (aryl halide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
-
Protodeboronation. Wikipedia. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(32), 11093–11103. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Palladium coupling precatalysts PdL2X2. Johnson Matthey. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. ResearchGate. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC - PubMed Central. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
-
Struggling with Suzuki Reaction : r/Chempros. (2024). Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). PMC - NIH. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Improving the stability of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in solution
Here is the technical support center guide for improving the stability of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in solution.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for maintaining the stability and integrity of this compound in experimental settings.
Section 1: Understanding the Inherent Stability Challenges
This section addresses the fundamental chemical properties of arylboronic acids and the specific structural features of your compound that influence its stability in solution.
FAQ 1.1: What are the primary degradation pathways for this compound in solution?
Arylboronic acids, while versatile, are susceptible to several degradation pathways, particularly in aqueous or protic solutions. Understanding these pathways is the first step toward mitigating them.
-
Oxidative Deboronation: This is a significant and often rapid degradation route where the carbon-boron (C-B) bond is cleaved in the presence of reactive oxygen species (ROS), yielding the corresponding phenol, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenol.[1][2][3] This process can be initiated by trace metal impurities or atmospheric oxygen, especially under physiological pH conditions.[4][5]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom. While generally slower than oxidation, it can be a relevant degradation route in aqueous solutions over time.[1]
-
Dehydration to Boroxines: In concentrated solutions or upon heating, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[6][7] While this process is reversible upon addition of water, the presence of boroxines can lead to inaccurate concentration measurements and complicate analytical characterization.
dot
Caption: Potential intramolecular stabilization via dative bond formation.
Section 2: Practical Guide to Solution Preparation and Storage
Proper handling from the outset is critical. Follow these guidelines to prepare and store solutions to maximize their shelf-life and ensure experimental reproducibility.
FAQ 2.1: What is the recommended solvent for preparing stock solutions?
For maximum stability, especially for long-term storage, prepare initial high-concentration stock solutions in an aprotic, anhydrous solvent such as DMSO or DMF. Water should be avoided in stock solutions as it can promote hydrolysis and protodeboronation. [8][9]
FAQ 2.2: What is the optimal pH range for maintaining stability in aqueous buffers?
When preparing aqueous working solutions, pH is a critical parameter. Phenylboronic acids are generally more stable at a slightly acidic pH (e.g., pH 2-5). [8]At physiological or basic pH, the equilibrium shifts towards the more nucleophilic tetrahedral boronate anion, which can be more susceptible to oxidation. [3][4]The electron-withdrawing groups on your specific compound likely lower its pKa, so it's essential to determine the optimal pH experimentally for your specific assay conditions. [10]
FAQ 2.3: How should I store solutions of this compound?
-
Temperature: Store all solutions, both stock and working, at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid compound or stock solutions, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.
| Parameter | Stock Solution (e.g., in DMSO) | Aqueous Working Solution | Solid Compound |
| Solvent | Anhydrous DMSO or DMF | Assay-specific buffer | N/A |
| pH | N/A | Slightly acidic (pH 2-5 recommended) | N/A |
| Temperature | -20°C to -80°C | Prepare fresh; if stored, -80°C | Room Temp to 4°C |
| Atmosphere | Inert gas (Ar, N₂) recommended | Prepare fresh before use | Inert gas (Ar, N₂) |
| Container | Amber glass vial with tight seal | Polypropylene tubes or amber vials | Original sealed container |
Protocol 1: Preparing a Stabilized Aqueous Working Solution
This protocol outlines a method for preparing a working solution from a DMSO stock for use in aqueous-based assays.
-
Prepare Stock Solution: Dissolve the solid this compound in anhydrous DMSO to a concentration of 10-50 mM. Aliquot into single-use volumes and store at -80°C under an inert atmosphere.
-
Prepare Assay Buffer: Prepare your desired aqueous buffer. If compatible with your experiment, adjust the pH to a slightly acidic value (e.g., pH 5.0). Degas the buffer by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Serial Dilution: On the day of the experiment, thaw a single aliquot of the DMSO stock. Perform serial dilutions into the degassed, pH-adjusted assay buffer to reach the final desired concentration.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize degradation. Avoid letting the diluted compound sit at room temperature for extended periods.
Section 3: Troubleshooting Common Experimental Issues
Inconsistent or unexpected results can often be traced back to compound instability. This section provides guidance on diagnosing and resolving these issues.
Troubleshooting Q&A 3.1: "My assay results show a loss of activity over time. Could compound instability be the cause?"
Yes, this is a classic symptom of compound degradation. If the active boronic acid is degrading into its corresponding phenol or other byproducts, the effective concentration of your test article decreases, leading to lower-than-expected potency or inconsistent results in kinetic studies.
Solution:
-
Prepare fresh aqueous solutions for each experiment from a frozen, anhydrous stock.
-
Run a time-course experiment where you analyze the stability of the compound in your assay buffer at various time points (e.g., 0, 1, 2, 4, 8 hours) using an analytical method like HPLC to correlate the loss of the parent compound with the loss of biological activity.
Troubleshooting Q&A 3.2: "I'm observing unexpected peaks in my HPLC/UPLC-MS analysis. What could they be?"
New peaks appearing in your chromatogram, especially those that grow over time, are likely degradation products.
Common Degradants:
-
Phenol Derivative: The product of oxidative deboronation. This will have a different retention time and a mass that corresponds to the replacement of -B(OH)₂ with -OH.
-
Boroxine: The trimeric anhydride. This may appear as a broad or late-eluting peak and can sometimes complicate mass spectrometry analysis. [11]* Protodeboronated Product: The compound where the -B(OH)₂ group is replaced by -H.
Solution:
-
Use UPLC-MS to obtain accurate mass data for the unknown peaks to help identify their structures. [8][11]* Implement a stability-indicating HPLC method that can resolve the parent compound from all major degradants.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradants.
-
Column Selection: Start with a C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3). [12]2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic pH helps to suppress silanol interactions and can improve peak shape. [8] * Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
-
Gradient Elution: Develop a gradient method that provides good separation between the parent compound and potential impurities/degradants. A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Forced Degradation Study: To confirm the method is stability-indicating, subject samples of the compound to stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples to ensure that the degradation products are fully resolved from the parent peak.
-
Analysis: Prepare your experimental samples fresh in a compatible, non-aqueous diluent if possible to prevent on-column degradation. [8][13]Analyze immediately. Quantify the parent peak area over time to determine the rate of degradation.
Section 4: Advanced Stabilization and Analytical Strategies
For challenging applications or when maximum stability is required, consider these advanced approaches.
FAQ 4.1: Can I use antioxidants or metal chelators to prevent oxidative degradation?
In some cases, yes. The addition of antioxidants (e.g., ascorbic acid, glutathione) or metal chelators (e.g., EDTA) can help to scavenge ROS and metal ions that catalyze oxidation. However, their effectiveness can be system-dependent, and they may interfere with your assay. In one study, ascorbate and EDTA surprisingly accelerated the degradation of a peptide boronic acid, highlighting the need for empirical validation. [2]Always run appropriate controls to ensure the additives do not affect your experimental outcome.
FAQ 4.2: When should I consider using a boronate ester derivative instead of the free boronic acid?
Using a boronate ester is an excellent strategy for improving shelf-life and handling.
-
Pinacol Esters: Commonly used in synthesis, but can be prone to hydrolysis in aqueous media. [9][13]* MIDA (N-methyliminodiacetic acid) Esters: These are exceptionally stable, often crystalline, air-stable solids that are easy to handle. [14]They are designed for slow release of the free boronic acid under specific (often basic) conditions, making them ideal for synthetic applications but potentially challenging for biological assays where the free acid is needed immediately. [14]If your workflow involves a synthetic step prior to the final assay, using a MIDA boronate for the synthesis and storage is a highly recommended strategy.
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- Analytical techniques for monitoring the degrad
- Phenol Family Degradation P
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Boronic acid with high oxidative stability and utility in biological contexts.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Strategies for the analysis of highly reactive pinacolboron
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. waters.com [waters.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Reactions with Fluorinated Boronic Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation, particularly when working with challenging fluorinated boronic acids. The electron-withdrawing nature of fluorine substituents introduces unique hurdles, from sluggish reaction rates to substrate decomposition. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Foundational Issues & Initial Checks
This section addresses the most common oversights that can lead to reaction failure. Before delving into more complex variables, it is crucial to ensure your foundational setup is flawless.
Question: My Suzuki-Miyaura reaction has failed to yield any product. What are the absolute first things I should verify?
Answer: When a reaction fails completely, the issue often lies with the fundamental setup or reagent quality rather than subtle mechanistic problems. Before re-optimizing conditions, perform the following checks:
-
Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(0) sources are sensitive to air and moisture. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ to the active Pd(0) species. If your catalyst has been on the shelf for a while or improperly stored, its activity may be compromised. Consider using a fresh bottle or a more robust, air-stable precatalyst like an XPhos palladacycle.[1]
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) intermediates.[2] Oxygen contamination can lead to the oxidative homocoupling of your boronic acid and rapid decomposition of the catalyst into inactive palladium black.[1][3] Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[2][4]
-
Reagent Purity & Stoichiometry: Verify the purity of your aryl halide and boronic acid. Impurities can poison the catalyst. Double-check all calculations and weighings to ensure the correct stoichiometry was used. It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Base and Solvent Quality: Ensure the base is dry and of high purity. The solvent must be anhydrous (unless aqueous conditions are intended) and free of peroxides, which can degrade phosphine ligands.[5]
Section 2: Troubleshooting Low Yield with Fluorinated Boronic Acids
Fluorinated boronic acids are electron-deficient, which presents specific challenges to the Suzuki-Miyaura catalytic cycle.
Question: I am using 4-fluoro-3-(trifluoromethyl)phenylboronic acid and observing very low conversion. What is the likely mechanistic bottleneck and how can I overcome it?
Answer: The primary challenge with electron-deficient boronic acids, such as those bearing fluorine or trifluoromethyl groups, is a slow transmetalation step.[1] The electron-withdrawing groups decrease the nucleophilicity of the organic moiety, making its transfer from boron to the palladium center sluggish. This slow step can allow side reactions to dominate.
Here is a logical workflow to address this issue:
Caption: Troubleshooting workflow for electron-deficient boronic acids.
Detailed Explanation of Solutions:
-
Stronger Base: A stronger base is more effective at forming the "ate" complex (R-B(OH)₃⁻), which is significantly more nucleophilic than the neutral boronic acid.[6] This directly accelerates transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for these challenging substrates.[1]
-
Electron-Rich Ligands: Bulky, electron-donating phosphine ligands (e.g., Buchwald biaryl phosphines) or N-heterocyclic carbenes (NHCs) increase electron density on the palladium center.[1][7] This enhances the rates of both the initial oxidative addition and the final reductive elimination, helping to drive the entire catalytic cycle forward and improve catalyst turnover.[1]
-
Higher Temperature: Increasing the thermal energy of the system can help overcome the activation barrier for the slow transmetalation step. Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary.[1]
-
Modern Precatalysts: Buchwald G3 or G4 palladacycles are designed for the efficient in-situ generation of the active, monoligated Pd(0) species, which is often the most effective catalyst for challenging couplings.[1]
Table 1: Recommended Conditions for Fluorinated Boronic Acids
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | XPhos Pd G3/G4 (1-2 mol%) | Air-stable precatalyst that efficiently generates the active Pd(0) species.[1] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[1][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong bases that effectively activate the electron-deficient boronic acid for transmetalation.[1][6] |
| Solvent | Dioxane/H₂O (10:1), Toluene, or 2-MeTHF | High-boiling aprotic solvents are generally effective. A small amount of water can aid base solubility and facilitate the catalytic cycle. |
| Temperature | 80–110 °C | Provides sufficient energy to overcome the activation barrier of slow transmetalation.[1] |
Section 3: Identifying and Mitigating Side Reactions
Even with an optimized catalytic system, side reactions can significantly lower the yield and complicate purification. For fluorinated boronic acids, protodeboronation is the most prevalent issue.
Question: My reaction consumes the starting aryl halide, but my primary product is the simple arene (Ar-H) instead of the coupled product. What is happening and how can I fix it?
Answer: You are observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol) and replaced with a C-H bond.[9] This process is often competitive with the desired cross-coupling and is particularly problematic for electron-deficient and heteroaromatic boronic acids under basic conditions.[9][10]
Caption: Diagnostic and mitigation workflow for protodeboronation.
Strategies to Suppress Protodeboronation:
-
Switch to a More Stable Boron Reagent: This is the most robust solution.
-
Potassium Aryltrifluoroborates (Ar-BF₃K): These tetracoordinate boron species are crystalline, bench-stable solids that are significantly less prone to protodeboronation than their boronic acid counterparts.[8][11] They slowly release the boronic acid in situ under the reaction conditions.
-
Boronate Esters (e.g., Pinacol or MIDA esters): These reagents also offer enhanced stability and can be used in a "slow-release" strategy to maintain a low concentration of the active boronic acid, minimizing the opportunity for decomposition.[9]
-
-
Strict Control of Water: While a small amount of water can be beneficial, excess water can accelerate protodeboronation.[9] If using an aqueous base solution, keep the water content to a minimum (e.g., a 10:1 organic solvent to water ratio). In some cases, switching to a completely anhydrous system with a soluble base like K₃PO₄ in a solvent like 2-MeTHF can be effective.
-
Use a Highly Active Catalyst System: The faster the desired Suzuki-Miyaura coupling occurs, the less time the boronic acid has to decompose. Using a highly active catalyst system (as described in Section 2) can significantly improve the ratio of product to protodeboronated byproduct.[12]
Question: I am seeing a symmetrical biaryl (Ar-Ar) derived from my fluorinated boronic acid as a major byproduct. What causes this homocoupling?
Answer: The formation of a symmetrical biaryl from the boronic acid is known as oxidative homocoupling . This side reaction is almost always caused by the presence of oxygen in the reaction vessel.[3] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.[3]
Prevention is straightforward:
-
Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated before use.
-
Strict Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire experiment, from reagent addition to workup. Use proper Schlenk line or glovebox techniques.[2][4]
-
Use of Precatalysts: Modern Pd(II) precatalysts are designed to cleanly generate the Pd(0) active species in a controlled manner, which can help minimize side reactions that occur during messy reduction steps of simpler Pd(II) salts in the presence of ligands.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol outlines the setup using standard Schlenk techniques to ensure an inert atmosphere.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Fluorinated Boronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Degassed Solvent (e.g., Dioxane/Water 10:1, 0.2 M)
Procedure:
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under vacuum.
-
Solid Reagent Addition: Under a positive flow of argon, add the aryl halide, fluorinated boronic acid, XPhos Pd G3 precatalyst, and potassium phosphate to the flask.
-
Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate the flask under high vacuum for 5 minutes, followed by backfilling with argon. Repeat this "evacuate-and-refill" cycle a total of three times.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt
This protocol converts an unstable boronic acid into a more robust trifluoroborate salt.[11]
Materials:
-
Fluorinated Boronic Acid (10 mmol, 1.0 equiv)
-
Potassium Hydrogen Difluoride (KHF₂, 30-40 mmol, 3-4 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolution: In a flask, dissolve the fluorinated boronic acid in methanol (approx. 4 mL/mmol).
-
KHF₂ Addition: Prepare a saturated aqueous solution of potassium hydrogen difluoride. Add this solution dropwise to the stirring methanolic solution of the boronic acid.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the potassium aryltrifluoroborate salt will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid sequentially with cold water, cold methanol, and finally with acetone to aid in drying. Dry the salt under high vacuum.
-
Usage: The resulting Ar-BF₃K salt is typically a stable, crystalline solid that can be used directly in Suzuki-Miyaura reactions (often with a carbonate base like K₂CO₃ or Cs₂CO₃) in place of the boronic acid.[8][11]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Base-free nickel-catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Sci-Hub. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis / Organic Letters, 2019 [sci-hub.box]
- 19. vapourtec.com [vapourtec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Sci-Hub: are you are robot? [sci-hub.box]
- 31. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scholarship.claremont.edu [scholarship.claremont.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. semanticscholar.org [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
- 37. fulir.irb.hr [fulir.irb.hr]
- 38. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. chemrxiv.org [chemrxiv.org]
- 41. youtube.com [youtube.com]
Technical Support Center: Minimizing Homocoupling of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Welcome to the technical support guide for 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals encountering challenges with homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions. As your dedicated scientific resource, this guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the context of your work, this would result in the formation of 2,2'-Difluoro-3,3'-bis(N,N-dimethylaminocarbonyl)biphenyl. This side reaction is problematic for two primary reasons: it consumes your valuable boronic acid, thereby reducing the yield of the intended cross-coupled product, and the resulting homocoupled dimer often has similar chromatographic properties to the desired product, complicating purification.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling of boronic acids is primarily driven by two palladium-mediated pathways:
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst. This creates a parasitic catalytic cycle.[1][2][3]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced in situ to the catalytically active Pd(0) state. Boronic acids can act as the reducing agent in this process, where two boronic acid molecules couple to form the dimer, reducing one equivalent of Pd(II) to Pd(0).[1][2]
Q3: Are there structural features in this compound that make it more susceptible to homocoupling?
A3: Yes, the electronic properties of this specific boronic acid can influence its propensity for side reactions. The presence of two electron-withdrawing groups (the ortho-fluoro and meta-amide substituents) makes the aryl ring electron-deficient. Studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[4][5] This is a critical factor to consider when designing your reaction setup.
In-Depth Troubleshooting Guide
Persistent homocoupling requires a systematic approach to reaction optimization. This guide provides a logical workflow, from initial checks to advanced parameter tuning, to diagnose and resolve the issue.
Workflow for Minimizing Homocoupling Byproducts
Caption: A decision-tree workflow for troubleshooting homocoupling.
Reaction Atmosphere: The First Line of Defense
The most common cause of homocoupling is the presence of oxygen.[3] Before altering any other parameter, ensure your reaction is performed under strictly anaerobic conditions.
-
Solvent Degassing: Solvents must be rigorously deoxygenated. The most effective method is subsurface sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use.
-
Headspace Purging: Ensure the reaction vessel is thoroughly purged with inert gas. A minimum of three vacuum/backfill cycles is recommended.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Palladium Catalyst and Ligand Selection
Your choice of catalyst and ligand is the most powerful tool for controlling selectivity. The goal is to favor the desired cross-coupling catalytic cycle over the parasitic homocoupling cycle.
The Competing Catalytic Cycles
Caption: The desired catalytic cycle vs. the competing homocoupling pathway.
Recommendations for Catalyst Systems
| Catalyst/Ligand System | Rationale for Minimizing Homocoupling | Typical Loading |
| Pd₂(dba)₃ + Bulky Ligand | A Pd(0) source that does not require reduction by the boronic acid. The bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) accelerates the reductive elimination of the desired product and sterically hinders the binding of a second boronic acid molecule.[4][5][6] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Buchwald Precatalysts | These are air-stable Pd(II) precatalysts designed to cleanly and rapidly generate the active monoligated Pd(0) species in situ, minimizing side reactions that occur with simple Pd(II) salts.[2] | 1-2 mol% |
| Pd(PPh₃)₄ | A classic Pd(0) source. While effective, the PPh₃ ligand is less bulky and electron-donating than modern phosphines, and may be less efficient at suppressing homocoupling with challenging substrates. | 2-5 mol% |
| Avoid: Pd(OAc)₂ / PdCl₂ | These Pd(II) sources are known to directly promote homocoupling as they are reduced to Pd(0) by the boronic acid itself.[1][2] | N/A |
Optimizing Reaction Conditions
Base Selection
The base is critical for activating the boronic acid to the more nucleophilic boronate species, which is necessary for transmetalation.[7][8][9] However, a very strong base can sometimes promote side reactions.
| Base | Strength | Common Solvents | Comments |
| K₃PO₄ | Strong | Toluene, Dioxane, 2-MeTHF | Often a good choice for challenging couplings. Can be used under anhydrous conditions which may suppress protodeboronation. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard, reliable choice. The aqueous phase is crucial for dissolving this base and facilitating the reaction. |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective but more expensive. |
| Organic Bases | Weak | Aprotic Solvents | Bases like Et₃N or DIPEA are generally not effective for activating boronic acids in Suzuki couplings and should be avoided. |
Recommendation: Start with K₂CO₃ in an aqueous/organic solvent mixture. If homocoupling persists and protodeboronation is not an issue, consider switching to anhydrous conditions with K₃PO₄.
Solvent and Temperature
The choice of solvent affects reagent solubility and reaction rate. Temperature is a double-edged sword; while higher temperatures increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions.[10][11]
-
Common Solvents: 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF), Toluene, DMF. Often used with a small amount of water (e.g., 4:1 organic:water) to help dissolve the base and facilitate the catalytic cycle.
-
Temperature: Most Suzuki reactions are run between 80-110 °C. If homocoupling is severe, try reducing the temperature to 60-80 °C. This may require a longer reaction time, but the improved selectivity often justifies the trade-off.
Advanced Strategies
If the above optimizations are insufficient, consider these advanced techniques.
-
Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent like potassium formate (HCO₂K) can help "clean up" any rogue Pd(II) species that form during the reaction, preventing them from entering the homocoupling cycle.[12][13] This is done without significantly affecting the key Pd(II) intermediates of the main cycle.
-
Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, a slow addition via a syringe pump over several hours can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices for minimizing the formation of homocoupling byproducts.
Reagents:
-
Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
Pd₂(dba)₃: 0.01 mmol, 0.01 equiv (1 mol%).
-
SPhos: 0.022 mmol, 0.022 equiv (2.2 mol%).
-
K₃PO₄ (finely ground): 2.0 mmol, 2.0 equiv.
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous: 5 mL.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), SPhos (0.022 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum, and perform three vacuum-backfill cycles with high-purity Argon or Nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 mmol) and this compound (1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous 2-MeTHF (previously deoxygenated by sparging with Argon for 30 minutes).
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962. [Link]
-
Matos, K., & Soderquist, J. A. (1998). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry, 63(3), 461–462. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Harris, M. R., et al. (2017). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. ACS Catalysis, 7(8), 5134–5138. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Boron Reagents in Synthesis. [Link]
-
Saha, A., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry, 57(9), 5469–5480. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497–16543. [Link]
-
Pye, P. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(2), 195–200. [Link]
-
Monteiro, L. S., et al. (2021). Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. [Link]
-
ResearchGate. (2014). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
-
Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1870–1877. [Link]
-
ResearchGate. (2015). The effect of various temperatures on the Suzuki coupling reaction a. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15027–15037. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. (2016). Temperature effect on coupling reaction. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chembites.wordpress.com [chembites.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Suzuki-Miyaura Coupling of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with achieving optimal reaction rates and yields.
The unique structure of this boronic acid, characterized by ortho-fluoro and ortho-amide substituents, presents significant steric and electronic hurdles that can impede the catalytic cycle. This resource provides in-depth troubleshooting, detailed experimental protocols, and evidence-based explanations to empower you to overcome these obstacles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice for resolving straightforward issues.
Q1: My reaction with this compound is sluggish or fails to go to completion. What is the most likely cause?
A1: The primary bottleneck is often the steric hindrance imposed by the ortho-fluoro and N,N-dimethylaminocarbonyl groups. This bulkiness can significantly slow down both the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the fluorine and amide groups can also influence the nucleophilicity of the boronic acid.
Q2: I'm observing significant protodeboronation of my starting material. How can I minimize this side reaction?
A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common issue with boronic acids, especially under basic aqueous conditions.[1][2] To mitigate this, consider using anhydrous solvents, employing a "slow-release" strategy with boronic esters, or using bases that are less hydrolytic, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
Q3: Can I use standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) for this substrate?
A3: While it's a reasonable starting point, standard conditions are often suboptimal for this sterically demanding substrate. The use of bulky, electron-rich phosphine ligands is frequently necessary to promote the oxidative addition and reductive elimination steps.[4][5][6] Traditional bases and solvent systems may also require optimization to enhance reaction rates and suppress side reactions.
Q4: Is microwave irradiation a viable option to accelerate this reaction?
A4: Yes, microwave heating can be highly effective for accelerating reactions with sterically hindered substrates by overcoming the activation energy barriers for the key steps in the catalytic cycle.[7][8] It allows for rapid heating to high temperatures, which can significantly reduce reaction times. However, careful optimization of temperature and irradiation time is crucial to avoid degradation of reactants or catalyst.
II. Troubleshooting Guide: From Slow Reactions to High Yields
This section provides a systematic approach to diagnosing and resolving more complex issues encountered during the coupling of this compound.
Issue 1: Low or No Product Formation
A lack of product formation points to a fundamental problem in the catalytic cycle. The following flowchart outlines a diagnostic and troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis & Solutions:
-
Catalyst & Ligand Selection: For sterically encumbered substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often too small to effectively promote the reaction.
-
Expert Insight: Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃), are highly effective.[4][9] These ligands stabilize the palladium center, facilitate oxidative addition to the aryl halide, and promote the difficult reductive elimination step.[4] N-heterocyclic carbenes (NHCs) have also shown great promise for coupling hindered substrates.[8][10]
-
Actionable Protocol: See Protocol 1: Ligand Screening for Enhanced Catalysis.
-
-
The Critical Role of the Base: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is essential for transmetalation.[3][11][12]
-
Expert Insight: For hindered boronic acids, weaker bases like sodium carbonate may not be sufficient to drive the equilibrium towards the active boronate. Stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective.[8][9] The choice of base can also influence the reaction selectivity.[3][11]
-
Actionable Protocol: See Protocol 2: Base and Solvent Optimization.
-
Issue 2: Competing Side Reactions (Protodeboronation and Homocoupling)
The presence of significant byproducts indicates that the desired cross-coupling pathway is being outcompeted.
Caption: Strategy to minimize common side reactions.
In-depth Analysis & Solutions:
-
Minimizing Protodeboronation: This side reaction is often exacerbated by the presence of water and prolonged reaction times at high temperatures.
-
Expert Insight: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce protodeboronation.[13] These esters are more stable and can act as a "slow-release" source of the boronic acid under the reaction conditions.[2] The use of anhydrous solvents and bases is also critical.[14]
-
Actionable Protocol: See Protocol 3: Synthesis and Use of the Pinacol Ester Derivative.
-
-
Preventing Homocoupling: The homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Expert Insight: Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration is essential to prevent the formation of palladium-peroxide species that can lead to homocoupling.
-
Actionable Protocol: Ensure all experimental protocols are conducted under a strict inert atmosphere.
-
III. Experimental Protocols
Protocol 1: Ligand Screening for Enhanced Catalysis
This protocol outlines a parallel screening approach to identify the optimal ligand for the coupling of this compound with a model aryl bromide.
Materials:
-
This compound
-
4-Bromotoluene (or other model aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligands: SPhos, XPhos, P(t-Bu)₃, PCy₃
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add this compound (1.2 equiv.), 4-bromotoluene (1.0 equiv.), and K₃PO₄ (3.0 equiv.) to each of four reaction vials.
-
In separate vials, prepare stock solutions of Pd(OAc)₂ (2 mol%) and the respective ligand (4 mol%) in anhydrous dioxane.
-
Add the appropriate palladium/ligand solution to each reaction vial.
-
Seal the vials, remove from the glovebox, and place them in a preheated reaction block at 100 °C.
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Compare the conversion rates to identify the most effective ligand.
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| PPh₃ (Control) | 2% Pd(OAc)₂ / 4% Ligand | 100 | 24 | <10 |
| SPhos | 2% Pd(OAc)₂ / 4% Ligand | 100 | 8 | >95 |
| XPhos | 2% Pd(OAc)₂ / 4% Ligand | 100 | 8 | >95 |
| P(t-Bu)₃ | 2% Pd(OAc)₂ / 4% Ligand | 100 | 12 | 85 |
| PCy₃ | 2% Pd(OAc)₂ / 4% Ligand | 100 | 12 | 80 |
| Table 1: Representative ligand screening results. Buchwald-type ligands demonstrate superior performance. |
Protocol 2: Base and Solvent Optimization
This protocol is designed to find the optimal base and solvent combination for the reaction, using the best ligand identified in Protocol 1.
Materials:
-
Reactants and catalyst/ligand from Protocol 1.
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK
-
Anhydrous Solvents: 1,4-Dioxane, Toluene, THF, DME
Procedure:
-
Set up a matrix of reactions in parallel, varying the base and solvent.
-
Use the optimal ligand from Protocol 1 (e.g., SPhos).
-
Charge each vial with the boronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), and the selected base (3.0 equiv.).
-
Add the Pd(OAc)₂/SPhos catalyst solution in the chosen solvent.
-
Heat the reactions to the boiling point of the respective solvent (or a standard temperature of 100 °C).
-
Monitor for conversion as described in Protocol 1.
| Base | Solvent | Temp (°C) | Time for >95% Conversion (h) |
| K₂CO₃ | Toluene/H₂O | 100 | >24 (significant deboronation) |
| K₃PO₄ | Toluene | 110 | 10 |
| K₃PO₄ | 1,4-Dioxane | 100 | 8 |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 9 |
| t-BuOK | THF | 66 | 12 |
| Table 2: Optimization of base and solvent. Anhydrous conditions with K₃PO₄ in dioxane provide the best results. |
Protocol 3: Synthesis and Use of the Pinacol Ester Derivative
This protocol describes the conversion of the boronic acid to its pinacol ester to enhance stability and reduce protodeboronation.
Part A: Synthesis of the Boronic Ester
-
Dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous THF.
-
Add a drying agent, such as anhydrous MgSO₄, and stir at room temperature for 12-24 hours.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude boronic ester, which can often be used without further purification.
Part B: Suzuki-Miyaura Coupling with the Boronic Ester
-
Follow the optimized conditions from Protocols 1 and 2 (e.g., Pd(OAc)₂/SPhos, K₃PO₄, Dioxane).
-
Use the synthesized this compound pinacol ester (1.2 equiv.) in place of the boronic acid.
-
Run the reaction and monitor for product formation. A cleaner reaction profile with reduced side products is expected. The rate enhancement observed with some boronic esters might also be a factor.[14][15]
IV. Conclusion
Enhancing the reaction rate of the sterically hindered this compound requires a departure from standard Suzuki-Miyaura conditions. A systematic approach focusing on the use of bulky, electron-rich phosphine ligands, strong non-nucleophilic bases, and anhydrous solvent systems is critical for success. By understanding the underlying mechanistic challenges and applying the targeted troubleshooting strategies and protocols outlined in this guide, researchers can effectively overcome the hurdles associated with this challenging substrate and achieve high-yielding, efficient cross-coupling reactions.
V. References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. (2010). PubMed.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015). PubMed.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). ResearchGate.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Reaction Monitoring of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid: A Comparative Analysis of LC-MS and HPLC Methods
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, arylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds. Among these crucial reagents is 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, a structurally complex molecule whose reactions require precise monitoring to ensure optimal yield, purity, and process control.
However, the analytical oversight of reactions involving this and similar boronic acids is far from trivial. These molecules present a unique set of challenges, including their propensity to form cyclic anhydrides (boroxines) and their potential for on-column degradation during chromatographic analysis.[1][2] This guide, born from extensive experience in analytical method development, provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions with this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for both techniques.
The Analytical Dichotomy: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for reaction monitoring is not merely a matter of instrument availability but a strategic decision based on the specific analytical requirements at each stage of a chemical synthesis.
-
HPLC-UV: The Workhorse for Routine Monitoring. For routine analysis, such as tracking the consumption of starting materials and the formation of the main product, HPLC-UV is often the more pragmatic choice. It is a robust, cost-effective, and widely available technique. When properly optimized, it can provide reliable quantitative data on the major components of a reaction mixture. The key to a successful HPLC method for boronic acids lies in mitigating on-column artifacts.[3][4]
-
LC-MS: The Arbiter of Specificity and Sensitivity. When the analytical question demands higher sensitivity and specificity, LC-MS is the undisputed champion. It is invaluable for identifying and quantifying low-level impurities, reaction byproducts, and for confirming the identity of the desired product through mass-to-charge ratio (m/z) determination. For boronic acids, which can be prone to forming various adducts, the mass spectrometer provides an essential layer of analytical certainty.[1][5] Furthermore, for potentially genotoxic impurities, the sensitivity of LC-MS/MS is often a regulatory requirement.[6]
Comparative Performance Overview
The following table summarizes the key performance attributes of each technique for the analysis of this compound and its reaction products.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic separation and UV absorbance. | High; combines chromatographic separation with mass-to-charge ratio analysis. |
| Sensitivity | Lower; typically in the microgram per milliliter (µg/mL) range. | High; can reach picogram per milliliter (pg/mL) levels.[7] |
| Quantitative Accuracy | Excellent for major components with proper calibration. | Excellent over a wide dynamic range, especially with stable isotope-labeled internal standards. |
| Information Provided | Retention time, peak area (quantitative). | Retention time, peak area (quantitative), mass-to-charge ratio (identity confirmation), fragmentation pattern (structural elucidation). |
| Robustness | Generally high; less susceptible to matrix effects. | Can be susceptible to ion suppression or enhancement from the sample matrix. |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial investment and operational complexity. |
Experimental Protocols
Protocol 1: Robust HPLC-UV Method for Routine Reaction Monitoring
This method is designed for the routine analysis of reaction progress, focusing on the separation of the starting boronic acid from the coupled product and major byproducts. The key is the use of a stationary phase with low silanol activity to minimize on-column hydrolysis.[4]
Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 260 nm (based on the typical absorbance of benzophenone derivatives, adjust based on the UV spectrum of the specific analyte).[8]
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 1 mL of 50:50 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Causality of Choices:
-
Low Silanol Activity Column: Minimizes the interaction of the boronic acid moiety with the silica backbone of the stationary phase, thereby reducing peak tailing and potential on-column degradation.[3][4]
-
Formic Acid Modifier: While acidic conditions can sometimes promote hydrolysis, a low concentration of formic acid can improve peak shape for acidic analytes. It's a balance that needs to be optimized.[3]
-
Acetonitrile: Chosen as the organic modifier for its compatibility with a wide range of compounds and its low UV cutoff.[9]
Protocol 2: High-Sensitivity LC-MS/MS Method for In-Depth Analysis
This method is tailored for the detection of trace-level impurities, confirmation of product identity, and accurate quantification in complex matrices. Negative ion mode is often advantageous for the analysis of underivatized boronic acids.[6][10]
Methodology:
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent sub-2 µm particle size column).[1][2]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of this compound and its expected products to identify the precursor and product ions.
-
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, but dilution may need to be adjusted to fall within the linear range of the MS detector.
-
Causality of Choices:
-
Ammonium Acetate Buffer: Provides a source of ions to aid in the ESI process and maintains a stable pH, which is crucial for reproducible ionization.[1][2]
-
UHPLC Column: The smaller particle size provides higher resolution and faster analysis times, which is beneficial for complex reaction mixtures.
-
Negative Ion Mode ESI: Boronic acids can readily deprotonate at the hydroxyl groups, making them amenable to detection in negative ion mode.[6][10]
-
MRM: Offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise.[6][10]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV workflow for routine reaction monitoring.
Caption: LC-MS/MS workflow for in-depth reaction analysis.
Conclusion
The effective monitoring of reactions involving this compound necessitates a thoughtful selection of analytical techniques. For rapid, routine assessment of reaction progress, a well-developed HPLC-UV method provides a robust and cost-effective solution. However, for the nuanced challenges of impurity profiling, identity confirmation, and trace-level quantification, the superior sensitivity and specificity of LC-MS/MS are indispensable. By understanding the underlying principles and carefully selecting chromatographic conditions, researchers can overcome the inherent analytical hurdles posed by boronic acids, ensuring the integrity and quality of their synthetic endeavors.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(23), 6738-6745. ([Link])
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. ([Link])
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ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved January 19, 2026, from ([Link])
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ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved January 19, 2026, from ([Link])
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ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. Retrieved January 19, 2026, from ([Link])
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ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved January 19, 2026, from ([Link])
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Ye, M. M., D'Agostino, J., & Qu, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 248-255. ([Link])
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Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Irish, B. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1847-1861. ([Link])
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 19, 2026, from ([Link])
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National Center for Biotechnology Information. (n.d.). Arylboronic acid chemistry under electrospray conditions. Retrieved January 19, 2026, from ([Link])
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. ([Link])
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved January 19, 2026, from ([Link])
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A Comparative Guide to Pyridylboronic Acids and Their Alternatives in Suzuki Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The incorporation of nitrogen-containing heteroaromatics, particularly the pyridine moiety, is of paramount importance in the synthesis of pharmaceuticals and functional materials. However, the use of pyridylboronic acids, especially the 2-pyridyl isomer, is fraught with challenges that can hinder reaction efficiency and reproducibility. This guide provides an in-depth comparison of pyridylboronic acids and their more stable and reliable alternatives, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Challenge of Pyridylboronic Acids in Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. While incredibly versatile, its success with heteroaromatic substrates is not always guaranteed. Pyridylboronic acids, in particular, are notoriously unstable and can undergo facile protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of the parent pyridine as a byproduct and diminishing the yield of the desired coupled product.[1][2]
The instability of 2-pyridylboronic acid is especially pronounced due to the proximity of the Lewis basic ring nitrogen to the boronic acid moiety. This intramolecular interaction can facilitate the decomposition pathway.[3] The rate of protodeboronation is highly dependent on the pH of the reaction medium, with both acidic and basic conditions potentially accelerating this undesirable side reaction.[1]
To overcome these limitations, several alternatives to pyridylboronic acids have been developed. These surrogates are designed to be more stable under typical reaction conditions and to release the active boronic acid species in a controlled manner, thereby minimizing decomposition and maximizing the efficiency of the cross-coupling reaction.
A Comparative Analysis of Pyridylboronic Acid Alternatives
The most common and effective alternatives to pyridylboronic acids include potassium pyridyltrifluoroborates, pyridyl MIDA (N-methyliminodiacetic acid) boronates, and various pyridylboronic esters. Each of these alternatives offers a unique set of advantages and may be more suitable for specific applications.
Potassium Pyridyltrifluoroborates
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent slow-release sources of boronic acids under Suzuki-Miyaura conditions.[4] The trifluoroborate group protects the boron atom from premature protodeboronation. In the presence of a base, they slowly hydrolyze to generate the corresponding boronic acid in situ, which can then participate in the catalytic cycle.[4] This controlled release maintains a low concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[5]
Advantages:
-
High stability, allowing for long-term storage.[5]
-
Crystalline nature facilitates handling and purification.
-
Effective in couplings with a wide range of aryl and heteroaryl halides, including chlorides.[6][7]
Disadvantages:
-
Requires specific conditions for efficient hydrolysis and transmetalation.
-
May require higher catalyst loadings or more specialized ligands in some cases.
Pyridyl MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and readily handled boronic acid surrogates.[8][9] The MIDA ligand forms a tridentate chelate with the boron atom, effectively protecting it from degradation.[10] Similar to trifluoroborates, MIDA boronates undergo slow hydrolysis under basic conditions to release the boronic acid.[8][10] This "slow-release" strategy has proven to be a general solution for the cross-coupling of otherwise unstable boronic acids.[8][9]
Advantages:
-
Exceptional benchtop stability, even for notoriously unstable 2-pyridyl derivatives.[10]
-
Broad compatibility with a wide range of coupling partners, including challenging aryl chlorides.[8]
-
Can be purified by standard chromatographic techniques.
Disadvantages:
-
The MIDA ligand is a larger protecting group, which may impact atom economy.
-
The synthesis of MIDA boronates adds an extra step to the overall synthetic sequence.
Pyridylboronic Esters
Various boronic esters, such as those derived from pinacol, neopentyl glycol, or diethanolamine, offer a more stable alternative to the free boronic acids.[11][12] Esterification of the boronic acid reduces its susceptibility to protodeboronation.[13][14] The stability and reactivity of the boronic ester can be tuned by the choice of the diol. While generally more stable than the corresponding boronic acids, their stability can be nuanced, and hydrolysis to the boronic acid can still be a significant pathway leading to protodeboronation.[13][14]
Advantages:
-
Generally more stable and easier to handle than free boronic acids.
-
A wide variety of diols are available, allowing for the fine-tuning of properties.
-
Can be used in anhydrous Suzuki-Miyaura coupling conditions.[12]
Disadvantages:
-
Stability can be variable depending on the specific ester.[13][14]
-
Transmetalation from boronic esters can be slower than from boronic acids.
Visualizing the Alternatives
Sources
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A Comparative Guide to Palladium Ligand Performance in the Suzuki-Miyaura Coupling of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful reaction is highly dependent on the judicious selection of the palladium catalyst system, especially when dealing with sterically demanding and electronically complex substrates. One such challenging substrate is 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, which features both a sterically encumbering ortho-fluoro substituent and a potentially coordinating ortho-amide group.
This guide provides a comprehensive assessment of the performance of different classes of palladium ligands for the Suzuki-Miyaura coupling of this challenging boronic acid. We will delve into the mechanistic rationale behind ligand choice, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers to navigate the complexities of this transformation.
The Challenge: Coupling of a Sterically Hindered and Functionalized Arylboronic Acid
The structure of this compound presents a dual challenge for the Suzuki-Miyaura catalytic cycle. The ortho-fluoro group introduces significant steric hindrance around the boron center, which can impede the crucial transmetalation step.[3][4] Furthermore, the adjacent N,N-dimethylaminocarbonyl group has the potential to coordinate to the palladium center, which can influence the catalytic activity in a complex manner. These factors necessitate the use of highly active and robust catalyst systems to achieve efficient coupling.
Ligand Classes Under the Microscope: A Mechanistic Perspective
The success of a Suzuki-Miyaura reaction with a substrate like this compound hinges on the ligand's ability to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5] We will compare two major classes of ligands that have revolutionized the field: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).
Buchwald-Type Biaryl Phosphine Ligands: The Power of Bulk and Electron Richness
Developed by Stephen Buchwald and his group, these ligands are characterized by their steric bulk and electron-rich nature.[5] Ligands such as XPhos , SPhos , and RuPhos have become the gold standard for many challenging cross-coupling reactions.
-
Mechanism of Action: The steric bulk of these ligands promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly active in the oxidative addition of the aryl halide.[5] This is particularly important for less reactive aryl chlorides. Furthermore, the steric hindrance facilitates the final reductive elimination step, where the desired biaryl product is formed. The electron-donating properties of these phosphines increase the electron density on the palladium center, which also accelerates the oxidative addition.[5]
N-Heterocyclic Carbene (NHC) Ligands: Strong σ-Donors for Robust Catalysis
NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are known for their strong σ-donating ability and steric tuneability.
-
Mechanism of Action: NHCs form very stable bonds with the palladium center, which prevents catalyst decomposition at high temperatures.[6] Their strong σ-donating character significantly increases the electron density on the palladium, making the oxidative addition of even challenging substrates like aryl chlorides more facile.[6][7] The steric bulk of the N-aryl substituents on the NHC ligand also plays a crucial role in promoting the reductive elimination step.[6]
Performance Comparison: Insights from Analogous Systems
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Ligands | |||||||
| XPhos Pd G2 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [8] | |
| SPhos Pd G2 | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | >95 | [8] | |
| NHC Ligands | |||||||
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [6] |
| [Pd(SIPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 97 | [6] |
| Traditional Ligands | |||||||
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | < 60 (typical) |
Key Observations:
-
Superiority of Modern Ligands: Both Buchwald-type phosphines and NHC ligands consistently outperform traditional phosphine ligands like PPh₃ for sterically demanding couplings, especially with less reactive aryl chlorides.
-
High Efficiency: Modern catalyst systems can achieve high to quantitative yields in relatively short reaction times and at moderate temperatures.
-
Steric Hindrance is Key: For challenging substrates, bulkier ligands such as XPhos and IPr generally exhibit higher catalytic activity.[6]
Experimental Protocols
To facilitate the direct comparison of ligand performance in your own laboratory setting, we provide the following detailed experimental protocols. These are designed as a starting point and may require optimization for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, this compound, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 100 °C for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Pd-NHC Precatalyst (e.g., [Pd(IPr)(allyl)Cl])
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
[Pd(IPr)(allyl)Cl] (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add [Pd(IPr)(allyl)Cl] and Cs₂CO₃ to a vial.
-
In a separate vial, add the aryl halide and this compound.
-
Outside the glovebox, add 1,4-dioxane to the vial containing the aryl halide and boronic acid.
-
Transfer this solution to the vial containing the catalyst and base under an argon atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C for 2-8 hours (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the intricate steps of the catalytic cycle and the experimental workflow, the following diagrams are provided.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
For the successful Suzuki-Miyaura coupling of the challenging this compound, the use of modern, bulky, and electron-rich palladium ligands is paramount. Both Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., IPr, SIPr) are expected to provide significantly better results than traditional ligands.
-
For initial screening, a second- or third-generation Buchwald palladacycle precatalyst such as XPhos Pd G3 offers a convenient and highly active option.
-
If challenges with catalyst stability or reactivity persist, an NHC-based palladium precatalyst should be evaluated.
-
Careful optimization of the base, solvent, and temperature will be crucial for maximizing the yield and minimizing side reactions.
By understanding the mechanistic principles behind ligand selection and employing robust experimental protocols, researchers can effectively tackle the synthesis of complex biaryl compounds derived from this and other similarly challenging boronic acids.
References
-
Buchwald, S. L., & Martin, R. (2016). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-60). John Wiley & Sons, Inc. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Tang, W., & Senanayake, C. H. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 50(7), 1523-1525. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. In The Power of Palladium: Applications in Organic Synthesis (pp. 1-33). John Wiley & Sons, Ltd. [Link]
-
Yang, J., & Diao, T. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 15, 19302-19311. [Link]
-
Guram, A. S., & Bei, X. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 24(21), 5019–5027. [Link]
-
Ikawa, T., & Saito, S. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(32), 12053-12059. [Link]
-
Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
-
Marion, N., & Nolan, S. P. (2013). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 32(15), 4181–4187. [Link]
-
Wu, X. F., & Li, W. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899-7906. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Glorius, F. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(72), 10138-10141. [Link]
-
Stanetty, P. (2013). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Arkivoc, 2013(5), 231-244. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
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- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Transition States of Suzuki Reactions: A DFT Perspective on 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The efficiency and selectivity of this palladium-catalyzed reaction are profoundly influenced by the electronic and steric nature of the coupling partners. This guide provides a deep, comparative analysis, grounded in Density Functional Theory (DFT) studies, of the transition states involved in the Suzuki reaction, with a particular focus on the unique challenges and mechanistic nuances introduced by ortho-substituted reagents like 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. While direct DFT studies on this specific molecule are not prevalent, by synthesizing data from analogous systems, we can construct a robust and predictive model of its reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Computational Lens
The Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] DFT calculations have been instrumental in mapping the potential energy surfaces of these steps, identifying the structures of intermediates and transition states, and quantifying the associated energy barriers.
The generally accepted mechanism involves the following sequence:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar-X) to form a Pd(II) intermediate. This step is often the rate-limiting step in the catalytic cycle.[1]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L2" [pos="0,2.5!", width=1.5]; "Ar-X" [shape=plaintext, pos="-1.5,2.5!", fontcolor="#202124"]; "Ar-Pd(II)(X)L2" [pos="0,0!", width=1.5]; "ArB(OH)2" [shape=plaintext, pos="-1.5,0!", fontcolor="#202124"]; "Base" [shape=plaintext, pos="-1.5,-0.5!", fontcolor="#202124"]; "Ar-Pd(II)-Ar'L2" [pos="2.5,0!", width=1.5]; "Ar-Ar'" [shape=plaintext, pos="4,0!", fontcolor="#202124"];
"Pd(0)L2" -> "Ar-Pd(II)(X)L2" [label=" Oxidative\n Addition"]; "Ar-Pd(II)(X)L2" -> "Ar-Pd(II)-Ar'L2" [label=" Transmetalation"]; "Ar-Pd(II)-Ar'L2" -> "Pd(0)L2" [label=" Reductive\n Elimination", pos="e,1.25,1.25 s,1.25,1.25"]; } caption { label: "Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle."; fontsize: 10; fontcolor: "#5F6368"; }
Comparative Analysis of Transition States: The Influence of Ortho-Substitution
The energy barriers of the transition states in the Suzuki-Miyaura reaction are highly sensitive to the electronic and steric properties of the substituents on the coupling partners. In the case of this compound, the ortho-fluoro and meta-aminocarbonyl groups are expected to exert significant and potentially synergistic effects.
1. The Unsubstituted Case: Phenylboronic Acid
For the reaction with unsubstituted phenylboronic acid, DFT studies have established benchmark energetics for the key transition states. The oxidative addition of an aryl halide to a Pd(0) complex is generally the turnover-limiting step.[1] The transmetalation step, which involves the transfer of the phenyl group from boron to palladium, can proceed through different pathways, often mediated by a base that activates the boronic acid to a more nucleophilic boronate species.[3][4]
2. The Impact of an Ortho-Fluoro Substituent
The presence of a fluorine atom at the ortho position introduces several key factors:
-
Electronic Effect: Fluorine is a strongly electronegative atom, leading to an inductive electron-withdrawing effect. This can influence the electron density on the carbon atom attached to the boron, potentially affecting the rate of transmetalation. Studies on fluorinated biphenyl derivatives suggest that fluorinated arylboronic acids are effective coupling partners.[5][6]
-
Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the boronic acid to the palladium center, potentially raising the energy of the transmetalation transition state.
3. The Influence of an Ortho-Amide Moiety (by Analogy)
While direct DFT studies on the 3-(N,N-dimethylaminocarbonyl) group are scarce, we can draw analogies from studies on related functional groups like carbamates and sulfamates, which also feature a carbonyl or sulfonyl group adjacent to a nitrogen atom.[7]
-
Coordinating Effects: The oxygen atom of the amide carbonyl could potentially coordinate to the palladium center, influencing the geometry and energy of the transition states. This chelation effect has been observed in reactions with other ortho-substituted substrates and can lead to unique selectivity.[8]
-
Electronic Effects: The amide group is generally considered electron-withdrawing, which could impact the nucleophilicity of the arylboronic acid.
4. Synergistic Effects in this compound
The combination of the ortho-fluoro and meta-aminocarbonyl groups is likely to result in a complex interplay of electronic and steric effects. The electron-withdrawing nature of both substituents may decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, the potential for the amide group to act as a directing or chelating group could offer alternative, lower-energy pathways for the reaction to proceed.
Quantitative Comparison of Activation Barriers
The following table summarizes representative calculated activation barriers (in kcal/mol) for the key steps of the Suzuki-Miyaura reaction with different substituted boronic acids, as reported in various DFT studies. It is important to note that these values can vary depending on the specific reaction conditions, catalyst, and computational methodology employed.
| Reaction Step | Unsubstituted Phenylboronic Acid | Ortho-Substituted (General Trend) |
| Oxidative Addition | ~15-25 kcal/mol | Generally less affected by boronic acid substituent |
| Transmetalation | ~10-20 kcal/mol | Can be higher due to steric hindrance or lower with coordinating groups |
| Reductive Elimination | ~5-15 kcal/mol | Can be influenced by the electronic properties of the coupled groups |
Note: These are generalized ranges from multiple sources and should be considered illustrative.
Visualizing the Transition States
DFT calculations provide detailed three-dimensional structures of the transition states. For the Suzuki-Miyaura reaction, these structures reveal the intricate bonding changes that occur during each elementary step.
dot graph "Transition_States" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"OA_TS" [label="Oxidative Addition TS\n[Ar--Pd--X]", pos="0,2.5!", width=2]; "TM_TS" [label="Transmetalation TS\n[Ar--Pd--Ar']", pos="0,0!", width=2]; "RE_TS" [label="Reductive Elimination TS\n[Ar--Ar']", pos="0,-2.5!", width=2]; } caption { label: "Figure 2: Conceptual representation of key transition states."; fontsize: 10; fontcolor: "#5F6368"; }
Experimental Protocol for DFT Calculations
For researchers interested in performing their own DFT studies on Suzuki reaction mechanisms, a general workflow is outlined below.
Step 1: System Setup
-
Define the molecular structures of the reactants (aryl halide, boronic acid, palladium catalyst, base) and the solvent.
-
Choose an appropriate level of theory. The B3LYP functional is a common choice for such systems.[2][3]
-
Select a suitable basis set, such as 6-31G(d) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for palladium.
Step 2: Geometry Optimization
-
Perform geometry optimizations for all reactant, intermediate, product, and transition state structures.
-
For transition state searches, an initial guess for the geometry is required, which can often be obtained from related studies or by performing a relaxed potential energy surface scan along the expected reaction coordinate.
Step 3: Frequency Calculations
-
Perform frequency calculations on all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
Step 4: Energy Profile Construction
-
Calculate the relative energies of all species on the potential energy surface to construct the reaction energy profile. This allows for the determination of activation barriers and reaction energies.
dot graph "DFT_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="1. System Setup\n(Structures, Level of Theory, Basis Set)"]; B [label="2. Geometry Optimization\n(Minima and Transition States)"]; C [label="3. Frequency Calculations\n(Characterize Stationary Points)"]; D [label="4. Energy Profile Construction\n(Determine Activation Barriers)"];
A -> B -> C -> D; } caption { label: "Figure 3: A general workflow for DFT studies of reaction mechanisms."; fontsize: 10; fontcolor: "#5F6368"; }
Conclusion
References
-
An Integrated Computational Study on the Suzuki-Miyaura Cross-Coupling Reaction. RSC Publishing. Available at: [Link]
-
DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PMC - NIH. Available at: [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Request PDF - ResearchGate. Available at: [Link]
-
Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Request PDF - ResearchGate. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Available at: [Link]
-
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC - NIH. Available at: [Link]
-
Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Request PDF - ResearchGate. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]
Sources
- 1. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boronic Acids, MIDA Boronates, and Trifluoroborates in Suzuki-Miyaura Cross-Coupling
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth, head-to-head comparison of three widely utilized classes of organoboron reagents: the traditional boronic acids, and their more recent, stabilized counterparts, N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates. This analysis is grounded in experimental data and field-proven insights to empower researchers in making informed decisions for their specific synthetic challenges.
The Organoboron Reagents: A Glimpse into their Unique Characteristics
The fundamental differences between these three classes of reagents lie in their stability, handling, and the mechanism by which they participate in the catalytic cycle.
Boronic Acids (R-B(OH)₂): The venerable workhorses of Suzuki-Miyaura coupling, boronic acids are readily available for a vast array of aryl, heteroaryl, vinyl, and alkyl residues.[1] Their direct participation in the transmetalation step, following activation by a base, makes them highly reactive.[2] However, this reactivity comes at a cost. Many boronic acids, particularly those with electron-rich or sterically unhindered substituents, are prone to decomposition pathways such as protodeboronation and oxidation.[3] This instability can lead to challenges in purification, accurate weighing, and long-term storage, often necessitating the use of freshly prepared or carefully stored material.[4]
MIDA Boronates (R-BMIDA): N-methyliminodiacetic acid (MIDA) boronates are air- and chromatographically stable derivatives of boronic acids.[5] The MIDA ligand forms a dative bond with the boron center, effectively protecting it from degradation.[5] This protection is reversible under mild aqueous basic conditions, allowing for the in situ generation of the corresponding boronic acid.[5][6] This "slow-release" mechanism is a key advantage, particularly when working with unstable boronic acids, as it maintains a low, steady concentration of the active reagent, minimizing side reactions.[7][8]
Potassium Organotrifluoroborates (R-BF₃K): These crystalline, free-flowing solids exhibit exceptional stability to both air and moisture, allowing for prolonged benchtop storage without degradation.[9][10] Similar to MIDA boronates, they are considered "pro-nucleophiles" that require hydrolysis to the corresponding boronic acid or a related boronate species to enter the catalytic cycle.[11][12][13] The rate of this hydrolysis can be influenced by various factors, including the electronic nature of the organic substituent and the reaction conditions.[11][12][14]
Diagram of Organoboron Reagent Structures
Caption: Structures of the three classes of organoboron reagents.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The true measure of a reagent's utility lies in its performance in specific applications. The following sections provide a comparative analysis based on experimental data from the literature.
Stability and Handling: A Clear Advantage for MIDA Boronates and Trifluoroborates
The inherent instability of many boronic acids is a significant practical challenge. In a comparative study, the stability of various boronic acids and their corresponding MIDA boronates was assessed over 15 days of benchtop storage under air. The results, summarized in the table below, clearly demonstrate the superior stability of MIDA boronates.
| Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 2-Furan | <5 | >95 |
| 2-Pyrrole | <5 | >95 |
| Vinyl | <5 | >95 |
| Cyclopropyl | <5 | >95 |
Table 1: Comparative stability of boronic acids and MIDA boronates.[7]
This enhanced stability translates to more reliable and reproducible results, as the stoichiometry of the reaction is not compromised by reagent degradation. Potassium trifluoroborates share this advantage of being bench-stable solids.[9]
Reactivity and Reaction Yields: The "Slow-Release" Advantage
While boronic acids are generally more reactive, this can be a double-edged sword, leading to undesired side reactions.[15] The "slow-release" of the active boronic acid from MIDA boronates and trifluoroborates can lead to higher yields, especially with challenging substrates.
A study comparing the coupling of a free boronic acid with its corresponding MIDA boronate in a green, aqueous micellar system highlighted this advantage. The MIDA boronate provided a significantly higher yield (89%) compared to the free boronic acid (73%) for the synthesis of a biaryl product.[5]
| Organoboron Reagent | Yield (%) |
| 4-Tolylboronic Acid | 73 |
| 4-Tolyl MIDA Boronate | 89 |
Table 2: Comparison of yields for a Suzuki-Miyaura coupling in an aqueous medium.[5]
This improvement is attributed to the minimization of side reactions like protodeboronation and homocoupling that are more prevalent with the higher initial concentration of the free boronic acid.[5]
The utility of the slow-release approach is further exemplified in the coupling of notoriously unstable 2-heterocyclic boronic acids with challenging aryl chlorides. The use of MIDA boronates in these cases leads to excellent yields where the corresponding free boronic acids are often ineffective.[7]
| MIDA Boronate | Aryl Chloride | Product | Yield (%) |
| 2-Furan-MIDA | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)furan | 95 |
| 2-Thiophene-MIDA | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)thiophene | 98 |
Table 3: High-yield coupling of challenging substrates using MIDA boronates.[7]
Potassium trifluoroborates also excel in couplings with a wide range of aryl and heteroaryl electrophiles, including those that are sterically hindered or electronically diverse.[9]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, detailed, step-by-step protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below. The chosen model reaction is the coupling of 4-bromoanisole with the respective organoboron reagent.
General Considerations for Suzuki-Miyaura Reactions
-
Inert Atmosphere: All Suzuki-Miyaura reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Degassed Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial and depends on the specific substrates. Common catalyst precursors include Pd(OAc)₂ and Pd₂(dba)₃, while a wide variety of phosphine ligands are available.
Protocol for Suzuki-Miyaura Coupling with Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Materials:
-
4-Bromoanisole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling with MIDA Boronate
The key difference in this protocol is the in situ hydrolysis of the MIDA boronate to generate the active boronic acid.
Materials:
-
4-Bromoanisole
-
4-Methoxyphenyl MIDA boronate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), 4-methoxyphenyl MIDA boronate (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and potassium phosphate (7.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 5:1 dioxane/water (14 mL).
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until completion.[7]
-
Follow the workup and purification procedure described in section 3.2.
Protocol for Suzuki-Miyaura Coupling with Potassium Trifluoroborate
This protocol utilizes the robust nature of trifluoroborate salts.
Materials:
-
4-Bromoanisole
-
Potassium 4-methoxyphenyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a Schlenk tube, combine 4-bromoanisole (0.5 mmol), potassium 4-methoxyphenyltrifluoroborate (0.525 mmol), and cesium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
In a separate vial, premix palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) and add this mixture to the reaction tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 80 °C.[9]
-
Monitor the reaction and upon completion, follow the workup and purification steps outlined in section 3.2.
Causality Behind Experimental Choices: A Deeper Dive
The selection of reagents and conditions in Suzuki-Miyaura coupling is a nuanced process driven by the specific properties of the substrates and the desired outcome.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[16] Stronger bases like phosphates and carbonates are often used. For MIDA boronates and trifluoroborates, the base also facilitates the hydrolysis to the active boronic acid species.[5][9] The choice of base can also influence the rate of "slow-release".[7]
-
Solvent System: A mixture of an organic solvent and water is commonly employed. Water is essential for the hydrolysis of MIDA boronates and trifluoroborates and also helps to dissolve the inorganic base.[5][9] The organic solvent solubilizes the organic substrates and the catalyst complex.
-
Ligand Selection: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich ligands like SPhos and RuPhos are often effective for coupling challenging substrates, including aryl chlorides.[7][9]
-
"Slow-Release" Conditions: The use of a weaker base (e.g., K₃PO₄ vs. NaOH) and moderate temperatures for MIDA boronate couplings allows for a controlled, slow release of the boronic acid, which is critical for preventing the decomposition of sensitive substrates.[7]
Workflow for Reagent Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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A Senior Application Scientist's Guide to Validating Atropisomerism in Biaryls Derived from 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid
Introduction: The Rotational Hurdle in Drug Discovery
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity.[1] Atropisomerism, a unique form of axial chirality, arises from hindered rotation around a single bond, most notably in biaryl systems.[2][3][4] This restricted rotation creates stable, non-interconverting stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles.[1][5] The synthesis of biaryls, often accomplished through powerful cross-coupling reactions like the Suzuki-Miyaura coupling, can readily generate these chiral structures.[6][7] Specifically, the use of sterically demanding building blocks such as 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in these syntheses increases the likelihood of forming configurationally stable atropisomers.[8]
For researchers, scientists, and drug development professionals, the unambiguous validation of atropisomerism is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of a potential therapeutic agent.[1][9][10] This guide provides an in-depth comparison of the primary analytical techniques used to validate atropisomerism, offering field-proven insights and detailed experimental protocols to navigate this complex stereochemical landscape.
The Analytical Gauntlet: A Comparative Overview of Validation Techniques
The choice of analytical methodology is contingent on the specific properties of the biaryl , particularly the energy barrier to rotation. A multi-pronged approach, leveraging the strengths of different techniques, often provides the most comprehensive and reliable validation.
| Technique | Principle | Strengths | Limitations | Ideal For |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[9][11][12][13] | High resolution and sensitivity for separating and quantifying atropisomers.[11] Can be scaled for preparative purification.[11][12] | Requires screening of various CSPs and mobile phases.[14] Interconversion on the column can occur for atropisomers with low rotational barriers.[14] | Quantifying the enantiomeric excess (ee) of stable atropisomers and for preparative separation of individual isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Through-space correlations (NOE/ROE) between protons on the two aryl rings to probe spatial proximity.[15][16][17][18] Variable temperature (VT) NMR to determine the kinetics of interconversion.[19][20] | Provides direct structural information about the atropisomers in solution.[21] VT-NMR allows for the determination of the rotational energy barrier.[19][22] | Lower sensitivity compared to HPLC. Complex spectra can be challenging to interpret. NOE effects are distance-dependent (typically < 5 Å).[15][16] | Confirming the presence of hindered rotation and elucidating the solution-state conformation of atropisomers. Determining the energy barrier to rotation for dynamic systems. |
| Computational Chemistry | In silico calculation of the rotational energy barrier using methods like Density Functional Theory (DFT).[23][24][25] | Predictive power to estimate the likelihood of stable atropisomerism before synthesis.[1] Provides insights into the transition state geometry. | Accuracy is dependent on the level of theory and basis set used.[25] Experimental validation is still necessary. | Triaging synthetic targets and complementing experimental data by providing a theoretical framework for the observed stability. |
In-Depth Experimental Protocols
Protocol 1: Chiral HPLC for Atropisomer Separation and Quantification
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of biaryl atropisomers.
1. Initial Screening of Chiral Stationary Phases (CSPs):
- Rationale: The selection of an appropriate CSP is the most critical factor for achieving enantiomeric separation.[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for biaryl atropisomers.[26]
- Procedure:
- Prepare a stock solution of the racemic biaryl sample in a suitable solvent (e.g., isopropanol, ethanol) at a concentration of approximately 1 mg/mL.
- Screen a variety of CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) under normal phase conditions.
- Use a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30).
- Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance.
2. Method Optimization:
- Rationale: Once a promising CSP is identified, the mobile phase composition and temperature can be optimized to improve resolution and analysis time.
- Procedure:
- Systematically vary the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase to fine-tune the retention times and separation factor.
- Investigate the effect of temperature. Lowering the temperature can sometimes improve resolution, especially for atropisomers with lower rotational barriers, by slowing down on-column interconversion.[9][14]
- For preparative separations, scale up the optimized analytical method to a larger diameter column.
3. Data Analysis and Interpretation:
- The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Protocol 2: NMR Spectroscopy for Structural Confirmation and Dynamic Studies
This protocol details the use of 2D NMR and variable-temperature NMR to validate atropisomerism.
1. NOESY/ROESY for Through-Space Correlations:
- Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (< 5 Å), providing direct evidence of hindered rotation.[15][16][17][18] A cross-peak between protons on the two different aryl rings is a strong indicator of a specific, stable conformation. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.[15]
- Procedure:
- Prepare a sample of the purified biaryl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
- Acquire a 2D NOESY or ROESY spectrum. The mixing time is a crucial parameter and should be optimized (typically 300-800 ms for small to medium-sized molecules).
- Analyze the spectrum for cross-peaks between protons on the two aryl rings. For the biaryl synthesized from this compound, look for correlations between the protons of the substituted phenyl ring and the protons of the other aryl moiety.
2. Variable-Temperature (VT) NMR for Rotational Barrier Determination:
- Rationale: For atropisomers that interconvert at a rate accessible by the NMR timescale, VT-NMR can be used to measure the kinetics of this process and determine the Gibbs free energy of activation (ΔG‡) for rotation.[19][20]
- Procedure:
- Using the same sample as above, acquire a series of 1D ¹H NMR spectra at different temperatures. Start at room temperature and gradually increase the temperature until the signals for the two atropisomers begin to broaden and eventually coalesce into a single, time-averaged signal.
- The temperature at which coalescence occurs (Tc) can be used to calculate the rate constant (k) for interconversion at that temperature.
- From the rate constant, the rotational barrier (ΔG‡) can be calculated using the Eyring equation.
Protocol 3: Computational Modeling of Rotational Barriers
This protocol provides a general workflow for the in silico estimation of rotational barriers.
1. Structure Preparation:
- Procedure:
- Build the 3D structure of the biaryl molecule using molecular modeling software.
- Perform an initial geometry optimization using a molecular mechanics force field.
2. Torsional Scan:
- Rationale: A torsional scan systematically rotates one aryl ring relative to the other and calculates the energy at each step, generating a potential energy surface for the rotation.
- Procedure:
- Define the dihedral angle corresponding to the biaryl axis of rotation.
- Perform a relaxed torsional scan using a suitable quantum mechanics method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.[24] Scan the dihedral angle from 0° to 360° in small increments (e.g., 10-15°).
3. Transition State Search and Frequency Calculation:
- Rationale: The highest energy point on the torsional scan represents an approximation of the transition state for rotation. A more rigorous approach involves locating the true transition state and confirming it with a frequency calculation.
- Procedure:
- From the torsional scan, identify the highest energy conformation.
- Perform a transition state optimization starting from this geometry.
- Perform a frequency calculation on the optimized transition state structure. A single imaginary frequency confirms that it is a true transition state.
4. Rotational Barrier Calculation:
- The rotational energy barrier is the difference in energy between the ground state (lowest energy conformation) and the transition state. A barrier of approximately 20-22 kcal/mol is often considered the threshold for isolating atropisomers at room temperature.[2][10][27]
Visualizing the Validation Workflow
Caption: A comprehensive workflow for the validation of biaryl atropisomerism.
Conclusion: A Rigorous Approach to a Rotational Challenge
The validation of atropisomerism in biaryls synthesized from sterically hindered precursors like this compound is a multifaceted challenge that demands a rigorous and systematic approach. By combining the separation power of chiral HPLC, the detailed structural insights from NMR spectroscopy, and the predictive capabilities of computational chemistry, researchers can confidently characterize these unique stereoisomers. This comprehensive validation is not only fundamental to advancing our understanding of molecular recognition but is also an indispensable component of modern drug discovery and development, ensuring the creation of safe and effective medicines.
References
-
Atropisomer - Wikipedia. Available from: [Link]
-
Armstrong, D. W., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Chirality, 26(8), 445-453. Available from: [Link]
-
Zhang, L., et al. (2015). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1421, 131-138. Available from: [Link]
-
Armstrong, D. W., et al. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed, 26(8), 445-53. Available from: [Link]
-
Atropisomerism in biaryls. Stereoelectronics. Available from: [Link]
-
Knowles, R. R. (2018). Atropisomers. The Knowles Group - Princeton University. Available from: [Link]
-
Zhang, L., et al. (2015). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. Available from: [Link]
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Jorgensen, W. L., & Severance, D. L. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 8(11), 4614-4623. Available from: [Link]
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LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32448-32454. Available from: [Link]
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Tan, B., & Seidel, D. (2017). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 5, 8. Available from: [Link]
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De Feyter, S., et al. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics, 20(11), 5584-5596. Available from: [Link]
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Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. ResearchGate. Available from: [Link]
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Clayden, J., & Fletcher, S. P. (2023). Interrogating the configurational stability of atropisomers. Nature Protocols, 18(9), 2825-2853. Available from: [Link]
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Dondoni, A., et al. (2011). Stereodynamics and Conformational Chirality of the Atropisomers of Ditolyl Anthrones and Anthraquinone. The Journal of Organic Chemistry, 76(21), 8823-8833. Available from: [Link]
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Feng, X., & You, S.-L. (2011). Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society, 133(38), 15134-15137. Available from: [Link]
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NOESY and ROESY. University of Massachusetts Amherst. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized reagents like 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a procedural framework grounded in chemical principles and regulatory standards to ensure every step, from reaction work-up to final disposal, is conducted with the highest degree of safety and responsibility.
The following protocols are synthesized from the safety profiles of structurally analogous phenylboronic acid derivatives and established hazardous waste management principles. By understanding the why behind each step, we empower ourselves to maintain a secure and sustainable laboratory environment.
Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed, we can construct a conservative hazard profile by examining closely related compounds, such as 2-fluorophenylboronic acid and various N,N-dimethylaminocarbonyl-substituted phenylboronic acids.[1][2]
Boronic acids as a class are generally stable but can be irritating and harmful if improperly handled.[3] They are known to be mild Lewis acids and can form reversible complexes with diols.[4][5] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[2]
Table 1: Synthesized Hazard Profile and Properties
| Property | Expected Characteristic / Hazard | Rationale & Source |
|---|---|---|
| Physical State | White to off-white solid powder. | Based on analogous phenylboronic acid compounds.[6] |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 toxicity is common for phenylboronic acid derivatives.[7] |
| Skin Irritation | Causes skin irritation. | A standard hazard for this class of chemicals.[2][8] |
| Eye Irritation | Causes serious eye irritation. | Direct contact with the powder can cause significant irritation.[2][8] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of fine dust should be avoided.[2][8] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10] | Standard reactivity profile for organoboron compounds. |
Essential Safety and Handling Protocols
Prior to beginning any work that will generate waste, ensure all necessary safety measures are in place. The principle of As Low As Reasonably Achievable (ALARA) for exposure should be applied at all times.
Table 2: Required Personal Protective Equipment (PPE) and Engineering Controls
| Control Category | Specification | Causality and Best Practices |
|---|---|---|
| Engineering Controls | Certified Chemical Fume Hood | All weighing, handling, and disposal-related activities must be performed in a fume hood to prevent inhalation of airborne particulates. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or airborne powder. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier against skin contact. Double-gloving is recommended for extended handling. Inspect gloves before each use. |
| Body Protection | Fully-fastened, long-sleeved lab coat. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be managed as hazardous chemical waste, in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[11][12][13]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.
-
Solid Waste:
-
Place all contaminated solid materials—including gloves, weighing paper, pipette tips, and absorbent pads used for minor spills—into a designated, durable, and sealable container or a heavy-duty plastic bag clearly marked for solid hazardous waste.
-
DO NOT mix with incompatible waste streams. Keep separate from strong oxidizing agents.
-
-
Liquid Waste:
-
Collect all solutions containing the boronic acid (e.g., from reaction work-ups, chromatography fractions) in a designated liquid hazardous waste container.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a tightly sealing cap.[14][15]
-
Maintain a waste log to document the contents of the container.
-
Crucially, ensure the pH of the collected waste is near neutral. Boronic acids can have varying stability at different pH values. Do not mix with strong acids or bases in the waste container.
-
Step 2: Container Management and Labeling
All waste containers must be managed in compliance with EPA and OSHA regulations to ensure safety and proper identification.[11][16][17]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents or other chemicals present.
-
The associated hazards (e.g., Irritant, Harmful).
-
The date of initial accumulation.
-
-
Container Condition: Keep waste containers closed at all times except when adding waste.[14] Ensure the exterior of the container is clean and free of contamination.[15] Do not fill containers beyond 90% capacity to allow for expansion.[15]
Step 3: Spill Management
Accidents happen. A prepared response is key to mitigating risk.
-
Small Spills (inside a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label the container as "Hazardous Waste" with a description of the contents.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials (wipes, pads) for disposal as solid hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Follow your facility's established emergency response plan.[12]
-
Step 4: Decontamination and Disposal of Empty Containers
Empty containers that once held the pure compound must also be treated as hazardous waste unless properly decontaminated.[14]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste and MUST be collected and added to your liquid hazardous waste container.[14] Never pour rinsate down the drain.
-
Final Disposal: Once the container is triple-rinsed and fully air-dried in a well-ventilated area (like the back of a fume hood), deface or remove the original label. It can then be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.
Step 5: Storage and Final Disposal
-
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]
-
Follow your institution’s procedures for requesting a hazardous waste pickup from your EHS department or contracted waste management vendor.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and managing laboratory waste.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
